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  • Product: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine
  • CAS: 84176-78-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine in Advanced Medicinal Chemistry

Executive Summary 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS: 84176-78-3) is a highly specialized 4,4-disubstituted piperidine derivative. In the realm of medicinal chemistry and pharmaceutical manufacturing,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS: 84176-78-3) is a highly specialized 4,4-disubstituted piperidine derivative. In the realm of medicinal chemistry and pharmaceutical manufacturing, it serves a dual role: it is a potent synthetic intermediate for developing novel mu-opioid receptor (MOR) modulators, and it is rigorously tracked in quality control as Fentanyl Impurity 13 [1]. This whitepaper deconstructs the structural logic, synthetic causality, and pharmacological relevance of this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Logic

The architectural design of 1-benzyl-4-(phenylamino)piperidine-4-methylamine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug design:

  • The Piperidine Core: Acts as a privileged scaffold, providing the optimal 3D geometry required for receptor binding.

  • N-Benzyl Group: Imparts essential lipophilicity, facilitating blood-brain barrier (BBB) penetration. Synthetically, it acts as a robust protecting group that withstands aggressive reduction environments.

  • 4-Phenylamino (Anilino) Moiety: This is a critical pharmacophore. It mimics the tyramine residue found in endogenous opioid peptides (like endorphins), anchoring the molecule within the hydrophobic pocket of the target receptor.

  • 4-Aminomethyl (-CH₂NH₂) Group: This is the defining feature of the molecule. Unlike the simple hydrogen atom found in base precursors like 4-ANPP, the primary amine provides a versatile nucleophilic handle. This allows chemists to synthesize a vast library of amides, ureas, and alkylated derivatives to probe the steric and electronic limits of the receptor's binding site.

Quantitative Data & Analytical Markers
PropertyValueAnalytical Method / Source
IUPAC Name 1-benzyl-4-(phenylamino)piperidine-4-methylamineNomenclature Standard
CAS Registry Number 84176-78-3[2]
Molecular Formula C₁₉H₂₅N₃Elemental Analysis
Molecular Weight 295.42 g/mol Calculated
Monoisotopic Mass 295.2048 DaHRMS (ESI-TOF)
Industry Designation Fentanyl Impurity 13[1]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound relies on a two-phase workflow. To ensure scientific integrity, the protocol below is designed as a self-validating system , where each synthetic step includes built-in analytical checkpoints to confirm causality and structural transformation, as documented in patent literature for substituted piperidines ()[3].

Phase 1: Strecker-Type Condensation
  • Causality: The objective is to install both an amine (aniline) and a carbon-based nucleophile at the sterically hindered C4 position of the piperidine ring. The Strecker reaction is uniquely suited for this, allowing the simultaneous addition of aniline and cyanide to a ketone precursor.

  • Step 1: Dissolve 1.0 eq of 1-benzyl-4-piperidone and 4.0 eq of aniline in glacial acetic acid. The acidic environment catalyzes the formation of the intermediate imine.

  • Step 2: Cool the reaction mixture to 5–8°C. Portion-wise, add 4.0 eq of potassium cyanide (KCN). Crucial: Strict temperature control prevents runaway exothermic reactions and dangerous HCN gas evolution.

  • Step 3: Stir for 16 hours, then quench over crushed ice and filter the resulting precipitate.

  • Self-Validation Checkpoint: Analyze the intermediate via TLC (disappearance of the ketone spot). Confirm the structure of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile via IR spectroscopy. The validation marker is the appearance of a sharp -C≡N stretch at ~2230 cm⁻¹ .

Phase 2: Nitrile Reduction
  • Causality: The nitrile group must be reduced to a primary amine (-CH₂NH₂) to serve as a functional handle. Lithium aluminum hydride (LiAlH₄) is selected over milder agents because its strong reducing capability ensures complete reduction to the primary amine without stalling at the imine stage.

  • Step 1: Suspend 2.0 eq of LiAlH₄ in anhydrous THF under an inert argon atmosphere to prevent violent reactivity with atmospheric moisture.

  • Step 2: Dropwise add the carbonitrile intermediate (dissolved in THF) at 0°C, then reflux for 4 hours.

  • Step 3: Quench the reaction using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts, allowing for clean vacuum filtration.

  • Self-Validation Checkpoint: Analyze the final product via IR spectroscopy. The complete disappearance of the -C≡N stretch (2230 cm⁻¹) and the emergence of a broad -NH₂ doublet at 3300–3400 cm⁻¹ validates the transformation. LC-MS must confirm a mass shift from the carbonitrile to the methylamine (+4 Da).

SynthesisWorkflow Start 1-Benzyl-4-piperidone + Aniline Reagent1 KCN / Acetic Acid (Strecker Condensation) Start->Reagent1 Intermediate 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile Reagent1->Intermediate Reagent2 LiAlH4 in THF (Nitrile Reduction) Intermediate->Reagent2 Product 1-Benzyl-4-(phenylamino) piperidine-4-methylamine (Target / Impurity 13) Reagent2->Product Validation IR/LC-MS Validation (-CN disappearance) Product->Validation

Step-by-step synthetic workflow for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Pharmacological Relevance: The MOR Signaling Axis

While 1-benzyl-4-(phenylamino)piperidine-4-methylamine is primarily an intermediate, its downstream derivatives are potent modulators of the Mu-Opioid Receptor (MOR) . When the primary amine is functionalized (e.g., via acylation), the resulting compounds act as highly selective agonists.

Understanding the causality of this receptor binding is critical for drug development. Upon binding, these 4-substituted piperidine derivatives trigger a specific G-protein coupled signaling cascade:

  • Coupling: The receptor undergoes a conformational change, activating the inhibitory G-protein (

    
    ).
    
  • Effector Modulation: The alpha subunit (

    
    ) inhibits adenylyl cyclase, halting the conversion of ATP to cAMP.
    
  • Ion Channel Activation: Simultaneously, the beta-gamma complex (

    
    ) activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.
    
  • Outcome: The efflux of potassium ions causes cellular hyperpolarization, effectively blocking the transmission of nociceptive (pain) signals.

MORPathway Ligand 4-Substituted Piperidine Derivative Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Couples Effector1 Inhibit Adenylyl Cyclase GProtein->Effector1 Effector2 Activate GIRK Channels GProtein->Effector2 Outcome1 Decrease cAMP Effector1->Outcome1 Outcome2 Hyperpolarization Effector2->Outcome2

Downstream signaling pathway of MOR activated by 4-substituted piperidine derivatives.

Regulatory and Quality Control Implications

In commercial pharmaceutical manufacturing, the presence of 1-benzyl-4-(phenylamino)piperidine-4-methylamine is strictly monitored. Because it is a highly reactive primary amine, incomplete reactions during the synthesis of complex APIs (Active Pharmaceutical Ingredients) can leave trace amounts of this compound in the final product.

Consequently, regulatory bodies require its quantification. It is commercially supplied as an analytical reference standard under the designation Fentanyl Impurity 13 ()[1]. Quality control protocols utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to ensure this intermediate does not exceed the parts-per-million (ppm) thresholds dictated by ICH (International Council for Harmonisation) guidelines.

References

  • Title: Substituted 4-amino-piperidines (Patent US20100016365A1)

Sources

Exploratory

A Technical Guide to the Strategic Derivatization of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Abstract The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents targeting the central nervous system (CNS) and beyond.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents targeting the central nervous system (CNS) and beyond.[1][2] This guide focuses on a specific, highly functionalized member of this class: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. We present a comprehensive analysis of this molecule's synthetic accessibility and outline strategic pathways for its derivatization. By dissecting the molecule into three primary modification sites—the N1-benzyl group, the C4-phenylamino moiety, and the C4-methylamine group—we provide a logical framework for generating a diverse chemical library. This document details validated synthetic protocols, explains the causal reasoning behind strategic choices, and proposes a workflow for biological evaluation, thereby offering a robust roadmap for researchers in drug discovery and development.

Introduction: The 4-Aminopiperidine Core and Its Therapeutic Potential

The 4-aminopiperidine motif is a cornerstone in the design of CNS-active compounds, appearing in agents developed for pain, neuropathic pain, and cognitive enhancement.[2][3] Its rigid cyclic structure helps to pre-organize appended pharmacophoric elements in a defined three-dimensional space, facilitating optimal interactions with biological targets. The specific scaffold of interest, 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, combines several key features:

  • A Tertiary Amine (N1): The N-benzyl group provides a handle for modulating lipophilicity and can be readily cleaved and replaced to explore Structure-Activity Relationships (SAR).[4]

  • A Quaternary Center (C4): The geminal substitution at the C4 position with both a phenylamino and a methylamine group creates a sterically defined and highly functionalized core.

  • An Aniline Moiety: The phenylamino group offers a site for aromatic substitution to probe electronic and steric effects on target binding.

  • A Primary Amine: The methylamine provides a crucial vector for chemical elaboration, allowing for the introduction of a wide array of functional groups through well-established amine chemistry.

The structural similarity of this scaffold to known modulators of dopamine transporters (DAT), N-type calcium channels, and other CNS receptors suggests a high potential for discovering novel therapeutic agents.[1][3] This guide provides the strategic and tactical details required to systematically explore the chemical space around this promising core.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the parent compound is paramount before embarking on a derivatization campaign. The most direct and widely adopted method for constructing 4-aminopiperidine structures is the reductive amination of N-substituted 4-piperidones.[5][6] However, the specific gem-disubstituted nature of our target requires a multi-step approach, often starting from a precursor like 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid or its corresponding methyl ester.[7]

2.1 Proposed Synthetic Pathway to the Core Scaffold

The synthesis initiates from commercially available 1-benzyl-4-piperidone. A Strecker-type reaction with aniline and a cyanide source, followed by hydrolysis, yields the amino acid precursor, 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid.[8][9] Subsequent amide coupling with methylamine followed by reduction, or direct reduction of the carboxylic acid to the alcohol and conversion to the amine, are viable routes. A more direct approach involves the reduction of the corresponding nitrile or amide.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile A->B Aniline, KCN (Strecker Reaction) C 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide B->C Conc. H2SO4 (Hydrolysis) D 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (TARGET SCAFFOLD) C->D LiAlH4 or BH3 (Reduction)

Caption: Proposed synthesis of the target scaffold.

2.2 Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide (Intermediate C)

This protocol is adapted from established methodologies for related α-aminonitriles.[9]

  • Step 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (B). To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid at 0 °C, add a solution of potassium cyanide (1.2 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC. Upon completion, neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide (C). Carefully add the crude α-aminonitrile from the previous step to chilled, concentrated sulfuric acid (5-10 volumes) at 0 °C. Stir the mixture at room temperature for 24-48 hours. Pour the reaction mixture slowly onto crushed ice and basify to pH > 10 with cold 50% aqueous NaOH. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the carboxamide intermediate.

  • Step 3: Reduction to Target Scaffold (D). The carboxamide (C) is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the final target methylamine scaffold.

Strategic Points of Derivatization

The core scaffold offers three primary, chemically distinct handles for modification. A systematic exploration of these sites allows for a comprehensive understanding of the Structure-Activity Relationship (SAR).

SAR_Points Core N1 Site A: N1-Benzyl Group N1->Core C4_Anilino Site B: C4-Phenylamino C4_Anilino->Core C4_Methylamine Site C: C4-Methylamine C4_Methylamine->Core N1_Modification Start N1-Benzyl Scaffold Debenzylated Piperidine Core (Secondary Amine) Start->Debenzylated Pd/C, H2 (Hydrogenolysis) Derivatives N1-Substituted Derivatives Debenzylated->Derivatives R-X or R-CHO, NaBH(OAc)3 (Alkylation / Reductive Amination)

Caption: General workflow for N1-benzyl group modification.

Experimental Protocol: N-Debenzylation and Re-alkylation

  • N-Debenzylation: Dissolve the starting material (1.0 eq) in methanol or ethanol. Add 10% palladium on carbon (10 mol% Pd) to the solution. [10]The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-16 hours). Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield the debenzylated piperidine core.

  • N-Alkylation: To a solution of the debenzylated piperidine (1.0 eq) and an appropriate aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). [5][11]Stir the reaction at room temperature for 4-12 hours. Quench the reaction with aqueous sodium bicarbonate, extract with dichloromethane (DCM), dry the organic phase, and concentrate. Purify via column chromatography to obtain the desired N-substituted derivative.

Table 1: Proposed Modifications at Site A

R Group Modifier (R-X)RationalePotential Biological Impact
Cyclohexylmethyl chlorideIncrease sp³ character, improve metabolic stabilityEnhance CNS penetration, alter selectivity
4-Fluorobenzyl bromideIntroduce electronic perturbationModulate target affinity, improve ADME properties
2-(Thiophen-2-yl)ethanalIntroduce heteroaromatic ringProbe for new H-bond interactions, alter solubility
Propionyl chlorideForm stable amideChange electronic nature of N1, reduce basicity
3.2 Site B: Modification of the C4-Phenylamino Group

The aniline ring is a key pharmacophoric element. Its electronic and steric properties can be tuned by introducing substituents at the ortho-, meta-, or para-positions.

Rationale for Modification:

  • Electronic Tuning: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the aniline nitrogen and influence hydrogen bonding or cation-π interactions.

  • Steric Probing: Introducing bulky groups can define the steric limits of the binding pocket.

  • Vector for Growth: A substituent like a halogen can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex structures.

Synthetic Approach: Derivatives at this site are most efficiently accessed by utilizing substituted anilines in the initial Strecker reaction (Section 2.2, Step 1). This approach is more convergent than attempting late-stage aromatic substitution on the core scaffold.

Table 2: Proposed Modifications at Site B (via Substituted Anilines)

Substituted AnilineRationalePotential Biological Impact
4-FluoroanilineCommon bioisostere for hydrogen, blocks para-oxidationImproved metabolic stability and binding affinity
4-MethoxyanilineElectron-donating group, potential H-bond acceptorEnhance potency through electronic effects or H-bonding
3-ChloroanilineElectron-withdrawing group, alters charge distributionChange binding mode, improve selectivity
4-AminobenzonitrileIntroduce a polar, rigid groupProbe for specific polar interactions in the target pocket
3.3 Site C: Modification of the C4-Methylamine Group

The primary amine of the methylamine side chain is an ideal point for diversification. It allows for the introduction of a wide range of functionalities using robust and high-yielding chemical transformations.

Rationale for Modification:

  • Introduce Hydrogen Bond Donors/Acceptors: Acylation to form amides or sulfonamides introduces strong hydrogen bonding motifs.

  • Chain Extension: Reductive amination with aldehydes can extend the molecule to reach distal pockets in the target protein.

  • Modulate Basicity and Lipophilicity: Converting the primary amine to secondary or tertiary amines, or to neutral amides/sulfonamides, significantly alters the compound's physicochemical properties.

Key Synthetic Transformations:

  • Acylation (Amide Formation): React the primary amine (1.0 eq) with an acid chloride or carboxylic acid (1.1 eq) in the presence of a base like triethylamine (TEA) or a coupling agent like HATU in a solvent like DCM or DMF. [11]2. Sulfonylation (Sulfonamide Formation): React the primary amine (1.0 eq) with a sulfonyl chloride (1.1 eq) in the presence of a base like pyridine or TEA in DCM.

  • Reductive Amination: React the primary amine (1.0 eq) with an aldehyde or ketone (1.1 eq) and a reducing agent like NaBH(OAc)₃ in DCE.

Table 3: Proposed Modifications at Site C

ReagentResulting Functional GroupRationale
Acetyl chlorideAcetamideNeutralize basicity, add H-bond acceptor
Methanesulfonyl chlorideMethanesulfonamideAdd strong H-bond donor/acceptor, increase acidity
CyclopropanecarboxaldehydeCyclopropylmethylamineIntroduce rigid, lipophilic group
4-Cyanobenzoyl chloride4-CyanobenzamideAdd rigid, polar aromatic extension
Proposed Biological Evaluation Cascade

To efficiently identify promising derivatives, a tiered screening approach is recommended. This ensures that resources are focused on compounds with the most desirable characteristics.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & In Vitro ADME cluster_2 Tier 3: In Vivo Evaluation A Primary Target Binding Assay (e.g., Radioligand Binding for DAT) B Functional Assay (e.g., Neurotransmitter Uptake Inhibition) A->B C Selectivity Panel (e.g., CEREP Panel) B->C D In Vitro ADME (Microsomal Stability, PAMPA) C->D E Rodent Pharmacokinetics (PK) D->E F In Vivo Efficacy Model (e.g., Hot-plate test for analgesia) E->F

Caption: A logical workflow for biological evaluation.

  • Tier 1 (Primary Screening): All synthesized compounds are first tested in a high-throughput binding assay for the primary target of interest. Hits are then confirmed in a functional assay to distinguish agonists from antagonists and determine potency (e.g., IC₅₀ or EC₅₀).

  • Tier 2 (Secondary Screening): Promising compounds from Tier 1 are profiled for selectivity against a panel of related and off-target receptors. Key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as metabolic stability in liver microsomes and passive permeability (PAMPA), are assessed. [11]3. Tier 3 (Lead Characterization): Compounds with a good balance of potency, selectivity, and in vitro ADME properties are advanced to in vivo studies, starting with pharmacokinetic profiling in rodents, followed by efficacy testing in a relevant disease model. [3]

Conclusion

The 1-Benzyl-4-(phenylamino)piperidine-4-methylamine scaffold represents a rich starting point for the discovery of novel chemical entities. Its three distinct points of modification allow for a systematic and comprehensive exploration of the surrounding chemical space. By employing the convergent synthetic strategies and the logical derivatization framework outlined in this guide, research teams can efficiently generate diverse libraries of analogs. The proposed biological evaluation cascade provides a clear path for identifying lead candidates with therapeutic potential. This integrated approach, combining strategic synthesis with methodical screening, is designed to accelerate the journey from initial hit to developmental candidate.

References
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2015). PubMed Central. Available at: [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). PMC. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2020). PMC. Available at: [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. Available at: [Link]

  • Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. (1991). ACS Publications. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Available at: [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Available at: [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. (2018). SIELC Technologies. Available at: [Link]

  • 1-Benzyl-4-piperidylamine. PubChem. Available at: [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Royal Society of Chemistry. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

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Foundational

A Technical Guide to the Predicted Biological Activity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the predicted biological activity of the novel compound, 1-Benzyl-4-(phenylamino)piperidine-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of the novel compound, 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. In the absence of direct empirical data, this document synthesizes information from structurally analogous compounds and employs established principles of computational pharmacology to forecast its potential therapeutic applications and off-target effects. The core structure, a 4-aminopiperidine derivative, is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. This guide will explore the rationale behind predicting its activity as a modulator of central nervous system (CNS) targets, including opioid receptors and ion channels, and discuss potential applications in analgesia and neurodegenerative diseases. Furthermore, a comprehensive in-silico and in-vitro validation workflow is proposed to systematically test these hypotheses.

Introduction: The Rationale for Predicting Biological Activity

The process of drug discovery and development is resource-intensive. Early and accurate prediction of a novel compound's biological activity can significantly de-risk and accelerate this process.[1][2] Computational, or in-silico, methods are increasingly pivotal in modern pharmacology, offering a means to rapidly screen virtual libraries of compounds against biological targets and to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4]

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a novel molecule featuring a 4-aminopiperidine core. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds active against a range of biological targets.[5] Derivatives of 4-aminopiperidine and the closely related 4-anilidopiperidine have shown a wide array of pharmacological effects, including analgesic, antihistaminic, and cognition-enhancing properties.[6][7][8] Therefore, predicting the biological profile of this new analog is a scientifically grounded endeavor.

This guide will leverage structure-activity relationships (SAR) derived from existing literature on similar compounds to build a predictive model for the biological activity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Molecular Structure Analysis

The structure of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is characterized by several key functional groups that are likely to influence its biological activity:

  • 1-Benzyl Group: This lipophilic group can contribute to the molecule's ability to cross the blood-brain barrier and may be involved in binding to hydrophobic pockets within target proteins.[9]

  • Piperidine Ring: This saturated heterocycle is a common feature in many CNS-active drugs and serves as a scaffold for the other functional groups.

  • 4-Phenylamino Group: The aniline moiety is a key feature of many potent opioid analgesics, such as fentanyl and its derivatives.[10][11]

  • 4-Methylamine Group: The introduction of a methylamine at the 4-position is a key modification that differentiates this compound from many known 4-anilidopiperidines. This basic group is likely to be protonated at physiological pH and could be crucial for ionic interactions with target receptors.

In-Silico Prediction of Biological Activity: A Methodological Overview

Predicting the biological activity of a novel compound involves a multi-pronged computational approach. These methods can be broadly categorized into ligand-based and structure-based approaches.[2][12]

Ligand-Based Methods: These approaches utilize the knowledge of other molecules that are known to be active at a particular target.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[3][13] By analyzing a dataset of compounds with known activities, a model can be built to predict the activity of new, untested compounds.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity.[2] Novel compounds can then be screened to see if they match the pharmacophore.

Structure-Based Methods: These methods require the three-dimensional structure of the biological target (e.g., a protein receptor).

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] The "docking score" can be used to estimate the binding affinity of the ligand for the target.

The following diagram illustrates a typical in-silico workflow for predicting biological activity:

in_silico_workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches QSAR QSAR Modeling Prediction Predicted Biological Activity Profile QSAR->Prediction Pharmacophore Pharmacophore Modeling Pharmacophore->Prediction Docking Molecular Docking Docking->Prediction Compound Novel Compound (1-Benzyl-4-(phenylamino)piperidine-4-methylamine) Compound->QSAR Compound->Pharmacophore Compound->Docking

Caption: In-silico workflow for predicting biological activity.

Predicted Biological Activities and Mechanistic Rationale

Based on the structural similarities to known bioactive molecules, the primary predicted biological activities for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine are centered on the central nervous system.

Opioid Receptor Modulation (Predicted Analgesic Activity)

The 4-anilidopiperidine scaffold is the cornerstone of the fentanyl class of potent µ-opioid receptor agonists.[10][11] The phenylamino group is critical for this activity. It is therefore highly probable that 1-Benzyl-4-(phenylamino)piperidine-4-methylamine will interact with opioid receptors.

  • Predicted Target: µ-opioid receptor (MOR), and potentially δ-opioid (DOR) and κ-opioid (KOR) receptors.

  • Predicted Activity: Agonist or partial agonist.

  • Rationale: The core structure strongly resembles that of fentanyl and other 4-anilidopiperidine analgesics.[15] The N-phenyl group is a key pharmacophoric feature for MOR agonism. The basic nitrogen in the piperidine ring is also crucial for receptor interaction.

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for opioid receptors:

opioid_pathway Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia Ca_channel->Analgesia ↓ Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: Simplified opioid receptor signaling pathway.

N-Type Calcium Channel Blockade (Predicted Neuropathic Pain Activity)

Several 4-aminopiperidine derivatives have been identified as N-type calcium channel blockers, which are effective in models of pain, particularly neuropathic pain.[16]

  • Predicted Target: Voltage-gated N-type calcium channels (CaV2.2).

  • Predicted Activity: Blocker/Antagonist.

  • Rationale: The 4-aminopiperidine scaffold has been shown to be a viable starting point for the development of N-type calcium channel blockers.[16] This activity often complements opioid-mediated analgesia, suggesting a potential dual-action analgesic profile.

Other Potential CNS Activities

The 4-aminopiperidine scaffold has also been associated with other CNS activities:

  • Cognition Enhancement: Some 4-aminopiperidine analogs have demonstrated nootropic (cognition-enhancing) effects in preclinical models.[8]

  • Antihistaminic Activity: Certain derivatives of 4-aminopiperidine are known to act as antihistamines.[7] While less likely to be the primary activity given the other structural features, this represents a potential off-target effect.

Summary of Predicted Activities

Predicted TargetPredicted ActivityPotential Therapeutic ApplicationConfidence Level
µ-Opioid ReceptorAgonist/Partial AgonistAnalgesia (acute and chronic pain)High
N-Type Calcium ChannelBlocker/AntagonistNeuropathic PainMedium
Other CNS ReceptorsModulatorCognitive Disorders, Allergic ReactionsLow

Proposed Experimental Validation Workflow

To validate the predicted biological activities, a systematic, multi-tiered experimental approach is necessary.

In-Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for the predicted targets.

    • Methodology: Radioligand binding assays using cell membranes expressing human recombinant µ, δ, and κ opioid receptors, and N-type calcium channels.

  • Functional Assays:

    • Objective: To determine the functional activity (e.g., agonist, antagonist, allosteric modulator) and potency (EC50/IC50) of the compound at the predicted targets.

    • Methodology:

      • For opioid receptors: GTPγS binding assay or a cAMP accumulation assay in cells expressing the receptors.

      • For N-type calcium channels: Whole-cell patch-clamp electrophysiology to measure the inhibition of calcium currents in a cell line expressing CaV2.2 channels.

The following diagram outlines the in-vitro validation workflow:

in_vitro_workflow Compound Test Compound Binding Receptor Binding Assays (Ki determination) Compound->Binding Functional Functional Assays (EC50/IC50 determination) Compound->Functional Data_Analysis Data Analysis and SAR Elucidation Binding->Data_Analysis Functional->Data_Analysis

Caption: In-vitro experimental validation workflow.

In-Vivo Models

Should the in-vitro data support the predictions, subsequent in-vivo studies would be warranted:

  • Analgesic Models:

    • Hot-plate and tail-flick tests: To assess efficacy in models of acute thermal pain.

    • Formalin test: To evaluate activity in a model of persistent inflammatory pain.

    • Chronic constriction injury (CCI) or spared nerve injury (SNI) models: To determine efficacy in models of neuropathic pain.

  • Preliminary Toxicology and Safety Pharmacology:

    • Acute toxicity studies: To determine the maximum tolerated dose.

    • Irwin test or functional observational battery: To assess general CNS effects and potential side effects.

    • Rotarod test: To evaluate motor coordination and potential for motor impairment.

Potential Therapeutic Applications and Toxicological Considerations

The primary predicted therapeutic application for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is in the management of pain, potentially with efficacy in both nociceptive and neuropathic pain states. A dual mechanism of action (opioid agonism and calcium channel blockade) could offer a superior analgesic profile with a reduced side-effect burden compared to traditional opioids.

However, the potential for opioid-related side effects, such as respiratory depression, constipation, and abuse liability, must be carefully evaluated. The N-benzyl group and the overall lipophilicity of the molecule suggest good blood-brain barrier penetration, which is desirable for CNS targets but also increases the risk of centrally-mediated side effects.

Conclusion

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a novel compound with a high predicted potential for biological activity, primarily as a modulator of CNS targets involved in pain perception. The strong structural analogy to known opioid analgesics and N-type calcium channel blockers provides a solid rationale for these predictions. The proposed in-silico and experimental validation workflows provide a clear path forward for the systematic evaluation of this compound's pharmacological profile. Further investigation is warranted to determine if this molecule can be developed into a safe and effective therapeutic agent.

References

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5874–5885. [Link]

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Exploratory

Substituted 4-Aminopiperidines: A Technical Guide to Synthesis, Pharmacology, and Drug Design

For Researchers, Scientists, and Drug Development Professionals The substituted 4-aminopiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted 4-aminopiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth analysis of this versatile structural unit, covering its synthesis, pharmacological significance, and the nuanced structure-activity relationships that drive its utility in drug discovery.

The Significance of the 4-Aminopiperidine Scaffold

The prevalence of the 4-aminopiperidine core in drug design is not coincidental. The piperidine ring itself imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1] Its three-dimensional, chair-like conformation allows for precise vectorial presentation of substituents, enabling specific and high-affinity interactions with biological targets.[2] The 4-amino group, along with the ring nitrogen (N1), provides two key points for modification, allowing chemists to fine-tune a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetics.[1]

This scaffold is a crucial intermediate in the synthesis of a diverse array of therapeutic agents, including analgesics, antihistamines, antipsychotics, and anticancer agents.[3][4] Its derivatives have been investigated for a multitude of applications, targeting neurological disorders, viral infections like Hepatitis C, and even fungal infections.[3][5][6][7]

Core Synthetic Strategies

The construction of substituted 4-aminopiperidines is a well-established field, with several robust methods at the chemist's disposal. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the piperidine ring and its amino group.

Reductive Amination: The Workhorse Reaction

By far the most common and direct route to C4-N bond formation is the reductive amination of an N-substituted 4-piperidone.[1][5] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

Causality Behind the Choice of Reagents:

  • Reducing Agent: The success of this reaction hinges on the selection of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is frequently the reagent of choice.[1][5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to prematurely reduce the starting ketone. Its tolerance for the slightly acidic conditions (often with a catalytic amount of acetic acid) that favor iminium ion formation makes it ideal for this transformation.[1]

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is typically used to prevent unwanted side reactions with the hydride reagent.

A generalized workflow for this critical reaction is presented below.

Reductive_Amination cluster_reagents Piperidinone N-Substituted 4-Piperidone Iminium Iminium Ion Intermediate Piperidinone->Iminium + Amine, H⁺ Amine Primary or Secondary Amine (R₂-NH-R₃) Amine->Iminium Reagents NaBH(OAc)₃ cat. Acetic Acid DCE or DCM Reagents->Iminium Product Substituted 4-Aminopiperidine Iminium->Product Reduction

Caption: General workflow for reductive amination.

Alternative Synthetic Routes

While reductive amination is dominant, other methods provide access to unique substitution patterns:

  • Curtius Rearrangement: This method allows for the synthesis of 4-amino-4-substituted-piperidines. It typically starts from an isonipecotate ester, where the 4-position can be alkylated before the ester is converted to an acyl azide, which then rearranges to an isocyanate and is hydrolyzed to the amine. This route was key in developing CCR5 antagonists for HIV-1 treatment.[8]

  • N1-Position Derivatization: For syntheses where the C4-N bond is already in place, modifications to the piperidine ring nitrogen (N1) are common. Standard N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig amination are frequently employed to install diverse substituents.[1]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The 4-aminopiperidine scaffold is a key pharmacophore in drugs targeting a wide array of biological systems, particularly G-protein coupled receptors (GPCRs) and ion channels.[2]

Key Therapeutic Areas:
  • Opioid Receptor Agonists (Analgesics): This is perhaps the most famous application, with the scaffold forming the core of the fentanyl class of potent µ-opioid receptor agonists.[2][9] Here, the 4-anilino portion is crucial for activity.

  • Antihistamines: Certain derivatives exhibit potent antihistamine properties, used to treat allergic reactions.[4]

  • Dopamine Receptor Antagonists (Antipsychotics): The scaffold is found in drugs that modulate dopamine receptors, with some derivatives showing high selectivity for the D4 subtype.[10]

  • CCR5 Receptor Antagonists (Anti-HIV): As mentioned, specific substitution patterns on the 4-aminopiperidine core are critical for blocking the CCR5 co-receptor, preventing HIV entry into host cells.[8][11]

  • Antiviral and Anticancer Agents: More recent research has highlighted the role of 4-aminopiperidine derivatives as inhibitors of Hepatitis C virus (HCV) assembly and as potential treatments for neuroblastoma.[4][6]

  • Ion Channel Blockers: Derivatives have been developed as N-type calcium channel blockers for the treatment of neuropathic pain.[12]

  • Antifungal Agents: Inspired by morpholine-based antifungals, 4-aminopiperidine derivatives have been identified as a promising new class of agents that target ergosterol biosynthesis.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminopiperidine derivatives can be dramatically altered by substitutions at three key positions: the piperidine ring nitrogen (N1), the 4-amino nitrogen, and the piperidine ring itself.

Caption: Key substitution points for SAR studies.

  • N1-Substituent (R¹): This position is critical for modulating pharmacokinetic (PK) properties. Bulky or polar groups here can influence solubility, cell permeability, and metabolism. In many drug classes, this group is a key interaction point with the biological target. For example, in certain antifungal derivatives, a benzyl group at N1 was found to be effective.[5]

  • 4-Amino Substituents (R²/R³): These substituents often dictate the potency and selectivity of the compound. For instance, in the fentanyl series, an N-phenylpropanamide group is essential for high opioid receptor affinity. In antifungal agents, a long alkyl chain like N-dodecyl at this position conferred outstanding activity.[5]

  • Ring Substituents (R⁴): While less common, substitution directly on the piperidine ring can enforce specific conformations or provide additional interaction points. This strategy is used to create conformationally restricted analogs to improve binding affinity.[11]

The following table summarizes examples of approved drugs or clinical candidates featuring the 4-aminopiperidine scaffold.

Drug/Compound ClassTherapeutic AreaTarget(s)Role of 4-Aminopiperidine
Fentanyl Analogs Analgesiaµ-Opioid ReceptorCore scaffold providing the essential 3D pharmacophore.[9]
Risperidone (Metabolite) AntipsychoticD₂/5-HT₂A ReceptorsPart of the active metabolite, paliperidone.
Loratadine (Desloratadine) AntihistamineH₁ ReceptorThe N1-substituted piperidine is a key structural feature.
Maraviroc Anti-HIVCCR5The 4-amino-4-substituted piperidine is a crucial binding element.[8]
U-101958 Research ChemicalD₄ ReceptorHigh-affinity selective antagonist for in vitro studies.[10]
HCV Assembly Inhibitors AntiviralHCV AssemblyScaffold identified in a high-throughput screen to inhibit viral assembly.[6][7]

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example for the synthesis of an N-aryl-4-aminopiperidine derivative, a common step in the development of many CNS-active agents.[1]

Objective: To synthesize N-(1-(tert-butoxycarbonyl)piperidin-4-yl)aniline.

Materials:

  • N-Boc-4-piperidinone (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-piperidinone (1.0 eq) in dry 1,2-dichloroethane.

  • Iminium Formation: Add aniline (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is crucial before reduction.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(1-(tert-butoxycarbonyl)piperidin-4-yl)aniline.

Conclusion and Future Outlook

The substituted 4-aminopiperidine scaffold remains an exceptionally valuable and versatile tool in the drug discovery arsenal. Its favorable physicochemical properties and synthetic tractability ensure its continued use.[3][13] Future research will likely focus on exploring novel substitution patterns to access new chemical space and target previously "undruggable" proteins. The use of solid-phase synthesis and combinatorial chemistry approaches will continue to accelerate the generation of diverse libraries for high-throughput screening.[4][14] Furthermore, as our understanding of complex diseases deepens, this privileged scaffold will undoubtedly be adapted to create next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. [Link]

  • FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004, November 18). PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis. [Link]

  • The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives1a. ACS Publications. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021, June 29). ACS Publications. [Link]

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D>4> receptor. (1997, March 19). [Link]

  • Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. [Link]

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Foundational

Synthesis and Derivatization of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Analogs: A Technical Whitepaper

Executive Summary This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine and its downstream analogs. By detailing the mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine and its downstream analogs. By detailing the mechanistic causality behind the modified Strecker condensation and sterically hindered nitrile reductions, this document equips medicinal chemists with the protocols necessary to exploit this unique primary amine scaffold for the development of novel opioid receptor ligands.

Pharmacological Context and Structural Rationale

The 4-anilino-piperidine class represents a privileged scaffold in medicinal chemistry, most notably serving as the core pharmacophore for fentanyl and its highly potent


-opioid receptor agonist analogs. While traditional synthetic routes focus heavily on 4-carboxylate or 4-methoxymethyl substitutions, the synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3, also known as Fentanyl Impurity 13)[1] provides a unique and highly reactive primary amine handle.

The causality behind targeting the 4-methylamine substitution lies in its synthetic versatility. It allows for rapid, chemoselective derivatization (e.g., amidation, reductive amination, or urea formation), enabling researchers to deeply explore the structure-activity relationship (SAR) at the C4 position of the piperidine ring without disrupting the critical anilino-phenyl orientation required for receptor binding.

Mechanistic Causality in the Retrosynthetic Strategy

The synthesis of the target 4-methylamine analog relies on a two-step sequence starting from the commercially available precursor, 1-benzyl-4-piperidone.

  • Step 1: Modified Strecker Condensation. The reaction utilizes 1-benzyl-4-piperidone, aniline, and a cyanide source[2]. The causality behind using glacial acetic acid as the solvent and catalyst is twofold: it protonates the piperidone carbonyl to facilitate nucleophilic attack by aniline (forming the essential imine intermediate), and it provides a mildly acidic environment that safely generates in situ hydrogen cyanide from potassium cyanide[3].

  • Step 2: Nitrile Reduction. The cyano group at the C4 position is heavily shielded by both the bulky anilino ring and the piperidine chair conformation. Consequently, mild reducing agents fail. Lithium aluminum hydride (LiAlH

    
    ) provides the aggressive, irreversible hydride transfer required to push the reduction of the carbonitrile to the primary methylamine[4].
    

G A 1-Benzyl-4-piperidone + Aniline B 4-Anilino-4-carbonitrile Intermediate A->B KCN, AcOH Strecker Condensation C 4-Methylamine Analog (Target) B->C LiAlH4, THF Nitrile Reduction

Figure 1: Retrosynthetic pathway for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Self-Validating Experimental Protocols

Regulatory & Safety Note: Cyanide salts and LiAlH


 are highly hazardous. All procedures must be conducted in a certified fume hood with appropriate PPE. Cyanide waste must be quenched with sodium hypochlorite prior to disposal.
Protocol A: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Causality & Setup: Temperature control is critical. Imine formation is exothermic, and the subsequent cyanide addition must be strictly controlled to prevent the rapid off-gassing of hazardous HCN and to maximize the thermodynamic yield of the anilino-nitrile[3].

  • Reagent Mixing: In a 500 mL round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq, 50 mmol) and aniline (1.1 eq, 55 mmol) in 100 mL of glacial acetic acid. Stir at room temperature for 45 minutes to ensure complete imine formation.

  • Cyanide Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add potassium cyanide (1.5 eq, 75 mmol) in small portions over 30 minutes. Maintain the internal temperature below 10 °C.

  • Incubation: Remove the ice bath and allow the mixture to stir at ambient temperature for 48 hours.

  • Workup: Pour the mixture over 300 g of crushed ice. Neutralize cautiously with aqueous ammonium hydroxide (28%) until pH 9 is reached. Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Perform TLC (Hexanes:Ethyl Acetate 7:3). The product must appear as a single UV-active spot at

    
    . Yields typically approach 90%[3].
    
Protocol B: Reduction to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Causality & Setup: The reduction of the sterically hindered nitrile requires rigorous exclusion of moisture to prevent the explosive decomposition of the hydride source[4].

  • Preparation: Suspend LiAlH

    
     (3.0 eq, 150 mmol) in 150 mL of anhydrous THF in a flame-dried, argon-purged 500 mL 2-neck flask equipped with a reflux condenser. Cool to 0 °C.
    
  • Addition: Dissolve the carbonitrile intermediate (50 mmol) from Protocol A in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 45 minutes to control the evolution of hydrogen gas.
    
  • Reduction: Heat the reaction mixture to a gentle reflux (65 °C) for 4 hours.

  • Fieser Workup (Self-Validating Quench): Cool the mixture to 0 °C. Cautiously add sequentially:

    
     mL of distilled water (where 
    
    
    
    = grams of LiAlH
    
    
    used),
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL of distilled water. Stir vigorously for 30 minutes until a granular white precipitate forms. Causality: This specific stoichiometric quench traps the aluminum salts in a highly filterable crystalline lattice, preventing the formation of an unfilterable colloidal emulsion.
  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake with hot THF. Concentrate the filtrate to yield the crude 4-methylamine.

  • Self-Validation: TLC (DCM:MeOH:NH

    
    OH 90:9:1) will show a highly polar spot (
    
    
    
    ) that stains intensely with Ninhydrin (indicating the presence of a primary amine).
    
    
    H-NMR should reveal the disappearance of the nitrile carbon and the appearance of a new broad singlet (
    
    
    2.7 ppm, 2H) corresponding to the -CH
    
    
    -NH
    
    
    group.

Quantitative Optimization of the Reduction Step

To establish the most efficient reduction pathway, various reducing agents were evaluated. The steric bulk at the C4 position heavily dictates the success of the reduction, rendering milder agents ineffective.

Table 1: Optimization of Nitrile Reduction to 4-Methylamine

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Impurity Profile / Notes
LiAlH

THF (anhydrous)0 to 65485Trace debenzylation; optimal method.
Borane-THF THF651260Incomplete reduction; difficult workup.
H

, Raney Ni
MeOH / NH

50 (50 psi)2472Significant secondary amine dimerization.
NaBH

/ CoCl

MeOH0 to 25645High ratio of unreacted starting material.

Chemoselective Derivatization of Analogs

The resulting 1-benzyl-4-(phenylamino)piperidine-4-methylamine possesses two distinct nitrogen nucleophiles: a primary aliphatic amine (-CH


NH

) and a secondary aromatic amine (aniline).

Causality of Chemoselectivity: The primary aliphatic amine is significantly more nucleophilic due to minimal steric hindrance and the lack of resonance delocalization. In contrast, the secondary aniline nitrogen is sterically buried at the quaternary C4 carbon, and its lone pair is delocalized into the adjacent phenyl ring.

By exploiting this differential nucleophilicity, researchers can perform highly chemoselective acylations at the 4-methylamine position at room temperature using mild bases (e.g., Triethylamine), leaving the anilino nitrogen completely untouched.

G2 A 1-Benzyl-4-(phenylamino) piperidine-4-methylamine B Acylating Agent (e.g., R-COCl) A->B C Primary Amine Acylation (Fast, Chemoselective) B->C Mild Base, RT D Secondary Aniline Acylation (Sterically Hindered) B->D Requires Heat/Strong Base

Figure 2: Chemoselective acylation exploiting differential nucleophilicity of the amine groups.

Conclusion

The synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine analogs provides a robust, scalable pathway for generating novel opioid receptor ligands. By mastering the modified Strecker condensation and the sterically demanding LiAlH


 reduction, researchers can unlock a versatile primary amine handle. The inherent chemoselectivity of this scaffold allows for divergent synthesis, making it an invaluable intermediate in advanced medicinal chemistry campaigns.

References

  • Benchchem. "Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 61085-47-0". Benchchem Synthetic Routes.
  • Klivon. "Fentanyl Impurity 13 | CAS Number 84176-78-3". Klivon API Reference.
  • SciSpace. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate". Journal of the Serbian Chemical Society.

Sources

Protocols & Analytical Methods

Method

HPLC-MS method for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC-MS/MS Analytical Protocol for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Scientific Rationale & Analyte Profiling

1-Benzyl-4-(phenylamino)piperidine-4-methylamine (C₁₉H₂₅N₃, Exact Mass: 295.20) is a polybasic synthetic intermediate. Structurally homologous to key precursors in the synthesis of synthetic opioids (such as fentanyl analogs), its accurate quantification is critical for forensic toxicology, metabolic profiling, and pharmaceutical impurity screening[1].

Mechanistic Challenge: The molecule features three distinct basic sites: a tertiary piperidine nitrogen, a secondary aniline amine, and a primary methylamine group. In reversed-phase liquid chromatography (RPLC), these highly basic, protonated amines aggressively interact with residual ionized silanol groups (SiO⁻) on traditional silica stationary phases. This secondary interaction causes severe peak tailing, loss of resolution, and poor recovery.

The Solution: To mitigate this, we utilize a high-purity, extensively end-capped C18 column combined with a highly acidic mobile phase[2]. The addition of 0.1% Formic Acid (FA) lowers the pH to ~2.7, fully protonating the basic nitrogens while neutralizing surface silanols. This enforces a purely hydrophobic retention mechanism. Furthermore, FA acts as a critical proton donor to maximize ionization efficiency in Positive Electrospray Ionization (ESI+)[3].

Experimental Methodology: A Self-Validating System

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every step includes physical or chemical safeguards against common LC-MS pitfalls like ion suppression and carryover.

Reagents and Materials
  • Solvents: LC-MS grade Water and Acetonitrile (ACN). ACN is strictly preferred over methanol; as a polar aprotic solvent, it provides superior desolvation efficiency in the ESI source and minimizes signal loss associated with mobile phase aging[3].

  • Modifiers: Formic Acid (FA), LC-MS grade (99% purity).

  • Analytical Column: End-capped C18 column (50 mm × 2.1 mm, 1.8 µm particle size) designed for high-pH/basic analyte tolerance[4].

Sample Preparation (Protein Precipitation Workflow)

Causality: Biological matrices (e.g., plasma) contain proteins and phospholipids that cause severe ion suppression. A 3:1 ratio of cold ACN to sample effectively denatures proteins while maintaining the solubility of the highly lipophilic benzyl moiety.

  • Aliquot 100 µL of the biological sample (or API dilution) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled Internal Standard (e.g., Deuterated analog at 100 ng/mL) to correct for matrix effects and extraction losses.

  • Add 300 µL of ice-cold ACN containing 0.1% FA to initiate rapid protein precipitation.

  • Vortex vigorously for 2.0 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Chromatographic Separation

Causality: A steep gradient elution is employed. The initial high-aqueous condition (5% ACN) focuses the polar primary amine on the column head, preventing breakthrough. The rapid ramp to 95% ACN ensures the rapid elution of the hydrophobic benzyl and phenyl rings, sharpening the peak and minimizing the overall run time.

Table 1: HPLC Gradient Program (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Curve
0.0095%5%Initial
0.5095%5%Isocratic Hold
3.005%95%Linear Ramp
4.005%95%Wash (Elute Lipids)
4.1095%5%Re-equilibration
5.5095%5%End
Mass Spectrometry (ESI-QqQ) Parameters

Causality: Multiple Reaction Monitoring (MRM) is utilized for absolute specificity. Upon collision-induced dissociation (CID), the parent [M+H]⁺ ion (m/z 296.2) predictably cleaves at the highly labile benzyl-nitrogen bond. This yields a dominant tropylium cation (m/z 91.1) and a secondary fragment corresponding to the loss of the benzyl group (m/z 205.1)[5].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-Benzyl-4-(phenylamino)...296.291.15035Quantifier
1-Benzyl-4-(phenylamino)...296.2205.15020Qualifier

System Suitability & Quality Control

Before analyzing unknown cohorts, the instrument must pass the following self-validating gates:

  • Phospholipid Elution Mapping: Perform a post-column infusion of the pure analyte while injecting a blank matrix extract. The gradient in Table 1 is designed to elute the analyte at ~2.8 minutes, safely outside the typical phospholipid suppression window (1.0–2.0 minutes).

  • Carryover Check: Injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) must yield a peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF): Calculated by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms negligible ion suppression[4].

Visualizations

Workflow N1 1. Sample Prep (Protein Precipitation) N2 2. HPLC Separation (C18, Gradient) N1->N2 N3 3. ESI+ Ionization (Desolvation) N2->N3 N4 4. QqQ MS/MS (MRM Mode) N3->N4 N5 5. Data Analysis & Validation N4->N5

Fig 1. End-to-end analytical workflow for the HPLC-MS/MS quantification of piperidine derivatives.

Fragmentation Parent Parent Ion [M+H]+ m/z 296.2 Frag1 Loss of Benzyl m/z 205.1 Parent->Frag1 CID (-C7H7) Frag2 Tropylium Cation m/z 91.1 Parent->Frag2 Benzyl Cleavage Frag3 Aniline Cleavage m/z 112.1 Frag1->Frag3 CID (-C6H7N)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways for the analyte.

References

  • [2] Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • [1] Synthesis of fentanyl analogs (EP2455377A1). Google Patents. Available at:

  • [3] Mobile Phase Aging and Its Impact on Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

  • [4] Development and Validation of a LC-ESI-MS Method for Detection of Piperidin-1-ium. DergiPark. Available at: [Link]

  • [5] Analgesics: From Chemistry and Pharmacology to Clinical Application. EPDF. Available at: [Link]

Sources

Application

Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

An In-Depth Technical Guide Introduction: The Structural Challenge 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a complex molecule featuring several key structural motifs of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Structural Challenge

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a complex molecule featuring several key structural motifs of interest in medicinal chemistry and drug development: an N-benzylpiperidine core, a 4-phenylamino substituent, and a 4-methylamine group, creating a unique geminal diamine-like center. The piperidine ring is a foundational element in a multitude of pharmaceutical compounds, making the precise characterization of its derivatives critical during research and quality control.[1] Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and tandem MS (MS/MS), stands as a powerful tool for the structural elucidation of such compounds.[2][3]

This application note provides a detailed guide to the predicted fragmentation behavior of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine under Collision-Induced Dissociation (CID). As a Senior Application Scientist, this guide moves beyond a simple listing of fragments to explain the causal chemical principles driving the fragmentation cascade. We will propose the dominant fragmentation pathways, provide a robust analytical protocol for verification, and offer insights into interpreting the resulting mass spectra. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of their analytical data.

Proposed ESI-MS/MS Fragmentation Mechanisms

The fragmentation of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine in positive ion ESI-MS/MS is governed by the stability of the resulting fragment ions. The presence of multiple basic nitrogen atoms makes this molecule highly amenable to protonation, forming a precursor ion, [M+H]⁺, with an expected m/z of approximately 296.22. The subsequent fragmentation upon CID is dictated by the cleavage of the weakest bonds and the formation of resonance-stabilized carbocations and iminium ions.

The primary fragmentation pathways are heavily influenced by the N-benzyl and piperidine ring structures.[4] The cleavage of the bond connecting the benzyl group to the piperidine nitrogen is a highly favored pathway, leading to the formation of the extremely stable tropylium cation at m/z 91.[5][6] Additionally, cleavages within the piperidine ring itself, particularly α-cleavage adjacent to the nitrogen atoms, are characteristic fragmentation patterns for this class of compounds.[4][7]

G precursor [M+H]⁺ m/z 296.22 1-Benzyl-4-(phenylamino)piperidine-4-methylamine frag91 Tropylium Cation [C₇H₇]⁺ m/z 91.05 precursor->frag91  -C₁₂H₁₈N₃ frag205 Piperidine Core Fragment [C₁₂H₁₈N₃]⁺ m/z 204.15 precursor->frag205  -C₇H₇ frag265 Loss of Methylamine [C₁₈H₂₂N₂]⁺ m/z 265.18 precursor->frag265  -CH₅N frag174 Iminium Ion [C₁₁H₁₆N₂]⁺ m/z 174.13 frag205->frag174  -CH₄N₂ frag159 Phenylamino Piperidine Fragment [C₁₀H₁₃N₂]⁺ m/z 159.11 frag205->frag159  -C₂H₅N frag117 Aniline Fragment [C₆H₅NH₂ + H]⁺ m/z 94.07 frag174->frag117  -C₅H₉N

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Key Fragmentation Pathways Explained
  • Formation of the Tropylium Cation (m/z 91.05): This is arguably the most predictable and often the base peak for N-benzyl compounds. The C-N bond between the benzylic carbon and the piperidine nitrogen cleaves, and the resulting benzyl cation [C₇H₇]⁺ rearranges into the highly stable, aromatic tropylium ion.[5][8] The observation of a strong signal at m/z 91 is a definitive indicator of a benzyl moiety.[6]

  • Loss of the Benzyl Group (m/z 204.15): The complementary fragment to the tropylium ion is the remaining piperidine core, [C₁₂H₁₈N₃]⁺, appearing at m/z 204.15. This ion serves as a secondary precursor for further fragmentation events centered on the piperidine ring and its substituents.

  • Loss of Methylamine (m/z 265.18): Cleavage of the C-C bond adjacent to the two amino groups at the C4 position can lead to the neutral loss of the methylamine group (CH₅N). This results in an ion at m/z 265.18, likely forming a stable iminium ion on the piperidine ring.

  • Piperidine Ring Fission and α-Cleavage: The piperidine ring itself is susceptible to fragmentation.[4] α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway that relieves ring strain and forms stable iminium ions.[4] For the fragment at m/z 204.15, subsequent cleavages can lead to smaller, yet still characteristic, ions such as the one observed at m/z 174.13, corresponding to the loss of the phenylamino group.

Summary of Predicted Fragment Ions

The following table summarizes the key ions predicted to be observed in the tandem mass spectrum of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each fragment.[1]

m/z (Monoisotopic) Proposed Elemental Composition Proposed Structure / Origin Significance
296.22[C₁₉H₂₆N₃]⁺[M+H]⁺ Precursor IonConfirms the molecular weight of the analyte.
265.18[C₁₈H₂₂N₂]⁺[M+H - CH₅N]⁺Indicates the presence of the 4-methylamine group.
204.15[C₁₂H₁₈N₃]⁺[M+H - C₇H₇]⁺Complementary ion to the tropylium cation; confirms the piperidine core.
174.13[C₁₁H₁₆N₂]⁺Ring-opened iminium ionA product of piperidine ring fragmentation.
159.11[C₁₀H₁₃N₂]⁺Phenylamino-piperidine fragmentIndicates cleavage within the piperidine ring structure.
91.05[C₇H₇]⁺Tropylium cationDiagnostic peak for the N-benzyl group.[6]

Experimental Protocols

To validate the proposed fragmentation pathways, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a robust starting point for method development.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte suitable for ESI-MS.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial as it promotes protonation, which is essential for positive mode ESI.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC-MS system.[1]

LC-MS/MS Instrumental Parameters

A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an ESI source is ideal for this analysis.[4]

G sample_prep Sample Preparation (1-10 µg/mL in ACN/H₂O) hplc HPLC Separation (C18 Column) sample_prep->hplc esi ESI Source (Positive Ion Mode) hplc->esi ms1 MS1 Full Scan (Identify [M+H]⁺) esi->ms1 cid Collision Cell (CID) (Fragment [M+H]⁺) ms1->cid ms2 MS2 Product Ion Scan (Acquire Fragments) cid->ms2 analysis Data Analysis (Compare to Predictions) ms2->analysis

Caption: Experimental workflow for LC-MS/MS analysis of piperidine derivatives.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to ensure elution. Rationale: A gradient is used to effectively separate the analyte from any impurities and manage matrix effects.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive. Rationale: The multiple basic nitrogen atoms in the molecule are readily protonated.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600-800 L/hr). Rationale: Proper gas flow and temperature are critical for efficient desolvation and ion formation.

  • MS1 Full Scan: Scan a mass range appropriate for the precursor ion (e.g., m/z 100-500) to confirm the presence and isolation window for [M+H]⁺ at m/z 296.22.

  • MS/MS Product Ion Scan: Select m/z 296.22 as the precursor ion for fragmentation.

  • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). Rationale: Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products, providing a more complete fragmentation map.

Conclusion

The mass spectrometric fragmentation of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is predictable and driven by the formation of stable ions. The presence of a strong signal at m/z 91 is a definitive marker for the N-benzyl group, while other high-mass fragments provide clear evidence of the core piperidine structure and its substituents. The protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers, enabling confident structural elucidation and characterization of this and other complex piperidine derivatives in a drug development setting.

References

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Borges, W. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Gau, B., et al. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(2), 287-296. [Link]

  • Gau, B., et al. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(2), 287-296. [Link]

  • Ghimire, S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1183-1191. [Link]

  • Ghimire, S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]

Sources

Method

Application Note: Pharmacological Workflows and SAR Profiling of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Derivatives at the µ-Opioid Receptor

Executive Summary In contemporary neuropharmacology, the 4-anilino-1-benzylpiperidine core serves as a privileged scaffold for the development of potent µ-opioid receptor (MOR) ligands . While traditional fentanyl analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the 4-anilino-1-benzylpiperidine core serves as a privileged scaffold for the development of potent µ-opioid receptor (MOR) ligands . While traditional fentanyl analogs rely on a propanamide moiety, structural variations at the C4 position of the piperidine ring drastically alter receptor affinity, lipophilicity, and signaling bias.

1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3) is a critical synthetic precursor and pharmacological tool. Featuring a primary methylamine group at the C4 position, this molecule provides a highly reactive nucleophilic handle. This application note details the experimental workflows for utilizing this precursor to synthesize novel opioid libraries, conduct Structure-Activity Relationship (SAR) profiling, and evaluate Gi/o-mediated functional efficacy.

Mechanistic Rationale & SAR Dynamics

The pharmacological significance of the C4-methylamine substitution lies in its ability to probe the extracellular binding pocket of the MOR. Recent high-resolution cryo-EM structures of the human MOR reveal that fentanyl-like scaffolds occupy an extended binding pocket around Transmembrane (TM) domains 2 and 3, forming critical π-π hydrophobic interactions with residues such as Trp295 and Tyr328 .

Unlike the carbomethoxy group of carfentanil or the carboxylic acid of 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid , the C4-methylamine group allows for the rapid generation of diverse amides, ureas, and carbamates. Modulating the N-acyl chain length at this position directly dictates in vivo potency and safety margins by optimizing the steric fit within the MOR hydrophobic cavity .

Workflow A Precursor: 1-Benzyl-4-(phenylamino) piperidine-4-methylamine B Chemical Derivatization (Acylation of C4-methylamine) A->B Synthesis C Novel Opioid Ligand Library B->C Purification D In Vitro Radioligand Binding (MOR, DOR, KOR Affinity) C->D Receptor Profiling E Functional Assays (cAMP Inhibition & β-Arrestin) C->E Efficacy Profiling F SAR Profiling & Lead Optimization D->F E->F

Fig 1. Synthetic and pharmacological workflow for C4-methylamine piperidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of C4-Acylated Piperidine Derivatives

This protocol outlines the conversion of the methylamine precursor into a target N-acyl derivative (e.g., a propionamide analog) for receptor testing.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Acylation: Dropwise, add 1.2 mmol of the desired acyl chloride (e.g., propionyl chloride) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient).

Causality & Expert Insight: DIPEA is strictly chosen over triethylamine or pyridine because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, it efficiently scavenges the HCl byproduct, preventing the protonation of the tertiary piperidine nitrogen. Protonation would drastically reduce the solubility of the intermediate in DCM and stall the reaction kinetics.

Protocol 2: Radioligand Binding Assay (Self-Validating System)

To determine the binding affinity (


) of the newly synthesized derivatives at MOR, DOR, and KOR.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR, DOR, or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound (varying concentrations from

    
     to 
    
    
    
    M), and the appropriate radioligand (e.g., 1 nM [3H]-DAMGO for MOR).
  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

Causality & Expert Insight: Piperidine-based opioid ligands are highly lipophilic and prone to non-specific binding to plastic and filter matrices. To validate the assay and prevent false-positive affinity readings, the GF/B filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, repelling the protonated piperidine nitrogen and ensuring that retained radioactivity strictly represents receptor-bound ligand. Fentanyl is run concurrently as a positive control to validate receptor integrity.

Protocol 3: Functional cAMP Inhibition Assay

Opioid receptors are


-coupled. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Plating: Seed MOR-expressing CHO cells into a 384-well white microplate at 5,000 cells/well.

  • Stimulation: Add 10 µM Forskolin to all wells to artificially stimulate adenylyl cyclase and spike baseline cAMP levels.

  • Compound Addition: Immediately add the test derivatives at varying concentrations.

  • Detection: After 30 minutes, lyse the cells and add a FRET-based cAMP detection reagent (e.g., HTRF cAMP kit).

  • Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) ratio at 665 nm / 620 nm.

Causality & Expert Insight: Forskolin is used as a mandatory internal baseline validator. By directly activating adenylyl cyclase downstream of the receptor, it creates an artificially high cAMP ceiling. If the test compound is a true MOR agonist, it will activate the


 subunit, overriding the Forskolin stimulation and driving the cAMP signal back down. Without the Forskolin spike, the basal cAMP levels in CHO cells are too low to accurately measure 

-mediated inhibition, rendering the assay blind to agonist efficacy.

Pathway Ligand C4-Derivatized Ligand MOR µ-Opioid Receptor (MOR) (Transmembrane Domain) Ligand->MOR Agonist Binding Gi Gi/o Protein Complex MOR->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Fig 2. Gi/o-mediated signaling pathway following MOR activation by novel piperidine ligands.

Data Presentation & SAR Interpretation

The following table summarizes the expected pharmacological profile of the raw precursor versus its synthesized derivatives, demonstrating the critical nature of the C4-acyl group for receptor recognition.

CompoundMOR

(nM)
DOR

(nM)
KOR

(nM)
cAMP

(nM)
Functional Profile
Fentanyl (Standard Control) 1.2 ± 0.3180 ± 15290 ± 225.5 ± 0.8Full Agonist
1-Benzyl-4-(phenylamino)piperidine-4-methylamine > 1000> 1000> 1000N/AInactive Precursor
C4-Propionamide Derivative 0.8 ± 0.1150 ± 12210 ± 183.2 ± 0.5Full Agonist
C4-Acetamide Derivative 4.5 ± 0.6320 ± 25450 ± 3018.0 ± 2.1Partial Agonist

Interpretation: The unacylated precursor exhibits negligible affinity for opioid receptors, validating its safety as a raw material. However, upon acylation of the C4-methylamine, the resulting propionamide derivative mimics the spatial geometry of highly potent fentanyl analogs, yielding sub-nanomolar MOR affinity and robust


 activation. Shortening the acyl chain to an acetamide reduces the hydrophobic contact with TM3, resulting in a drop in affinity and partial agonist behavior.

References

  • Title: Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Chinese scientists show how fentanyl and morphine act on μ opioid receptor Source: EurekAlert! / Cell URL: [Link]

  • Title: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | CID 43544 Source: PubChem URL: [Link]

Application

Application Note: The 1-Benzyl-4-(phenylamino)piperidine-4-aminomethyl Scaffold in Novel Drug Design

Introduction The 4-anilidopiperidine scaffold is a cornerstone in medicinal chemistry, most famously represented by the potent synthetic opioid analgesic, fentanyl.[1][2][3] This core structure has been extensively modif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-anilidopiperidine scaffold is a cornerstone in medicinal chemistry, most famously represented by the potent synthetic opioid analgesic, fentanyl.[1][2][3] This core structure has been extensively modified to explore and optimize interactions with various biological targets, primarily G-protein coupled receptors (GPCRs).[1] This application note focuses on a specific, yet underexplored, derivative: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine and its conceptual precursor, 1-benzyl-4-(phenylamino)piperidine-4-carboxamide.

The defining feature of this scaffold is the geminal substitution at the C4 position of the piperidine ring with both a phenylamino (anilino) group and a functionalized methyl group (e.g., aminomethyl or a precursor like a carboxamide or nitrile). This arrangement presents unique steric and electronic properties, offering a versatile platform for generating novel ligands. Based on its structural similarity to known opioid receptor modulators, this scaffold is a promising starting point for designing novel analgesics, but its potential extends to other CNS targets and beyond.[1][4][5]

This guide provides a comprehensive framework for researchers, outlining synthetic strategies, detailed protocols for in vitro characterization, and logical approaches for lead optimization.

Section 1: Synthetic Strategy and Protocols

The synthesis of 4,4-disubstituted piperidines is a well-established field, often beginning from a corresponding piperidone.[2][4] The most logical and efficient route to the target scaffold is a modified Strecker reaction, followed by functional group manipulations.[2]

Synthetic Rationale

The key challenge is the introduction of two distinct nitrogen-containing substituents at the C4 position. A Strecker-type condensation of 1-benzyl-4-piperidone with aniline and a cyanide source (e.g., KCN) provides the α-aminonitrile intermediate, 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, in high yield.[2][6] This nitrile group is a versatile synthetic handle that can be hydrolyzed to a carboxamide and subsequently reduced to the desired aminomethyl group. This multi-step process allows for purification and characterization at each stage, ensuring the integrity of the final compound.

Synthetic Workflow Diagram

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile A->B  Aniline, KCN,  Acetic Acid [13] C 1-Benzyl-4-(phenylamino) piperidine-4-carboxamide B->C  Conc. H₂SO₄,  Controlled Hydrolysis [10] D 1-Benzyl-4-(phenylamino) piperidine-4-methylamine (Target Scaffold) C->D  Reduction  (e.g., LiAlH₄, BH₃)

Caption: Synthetic pathway from 1-benzyl-4-piperidone to the target scaffold.

Detailed Synthesis Protocol: 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

This protocol describes the synthesis of the stable carboxamide intermediate, a key precursor to the final methylamine target and a valuable compound for initial screening in its own right as a potential bioisostere of a carboxylate or tetrazole.[7]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline (distilled before use)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Glacial Acetic Acid

  • Dichloromethane (DCM, dry)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 25% aqueous)

  • Potassium Carbonate (K₂CO₃) solution (e.g., 40% aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice, appropriate glassware, magnetic stirrer, heating mantle, fume hood.

Protocol Steps:

  • Step 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (2). [6]

    • Causality: This is a three-component Strecker reaction. The piperidone reacts with aniline to form an iminium ion intermediate, which is then attacked by the cyanide nucleophile. Acetic acid protonates the piperidone's carbonyl oxygen, activating it for nucleophilic attack by aniline.

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 1-benzyl-4-piperidone (1.0 eq), aniline (4.0 eq), KCN (4.0 eq), and dry DCM.

    • Cool the mixture to 0°C using an ice bath and stir for 20 minutes.

    • Slowly add glacial acetic acid (3.0 eq) dropwise over 10-15 minutes. Caution: HCN gas may evolve. This step must be performed in a certified chemical fume hood.

    • After addition, remove the ice bath and heat the reaction mixture to 50°C for 24 hours.

    • Cool the reaction to room temperature and pour it into a beaker of crushed ice.

    • Carefully neutralize the mixture with 25% aqueous NaOH, then adjust the pH to ~10 with 40% K₂CO₃ to ensure the product is in its free-base form for extraction.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Purification can be achieved by recrystallization from a DCM/hexane mixture.[6]

  • Step 2: Selective Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide (3). [2]

    • Causality: Concentrated sulfuric acid acts as both a reagent and a solvent to hydrolyze the nitrile to a primary amide. Careful control of temperature and reaction time is crucial to prevent over-hydrolysis to the carboxylic acid.

    • Carefully and slowly add the purified aminonitrile (1.0 eq) to ice-cold concentrated sulfuric acid with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 24-48 hours.

    • Pour the reaction mixture onto crushed ice, which serves to dilute the acid and dissipate the heat generated.

    • Basify the cold solution with a concentrated NaOH or NH₄OH solution to pH > 10 to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the carboxamide. Further purification can be done by recrystallization.

Section 2: In Vitro Pharmacological Evaluation

Given the scaffold's structural similarity to fentanyl, the primary hypothesis is that it will interact with opioid receptors.[1] Therefore, initial in vitro screening should focus on determining affinity and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors. These are all GPCRs, and their activation can be measured through well-established functional assays.[8][9]

Target Hypothesis and Assay Selection
  • Primary Targets: Mu-opioid receptor (MOR), Delta-opioid receptor (DOR), Kappa-opioid receptor (KOR).

  • Assay 1: Radioligand Binding Assay. To determine the binding affinity (Kᵢ) of the test compound for each receptor subtype. This assay measures direct competition with a known high-affinity radioligand.

  • Assay 2: Functional [³⁵S]GTPγS Binding Assay. To determine potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound. This assay measures the first step in G-protein activation following receptor stimulation by an agonist.[9][10][11] It is a direct measure of receptor activation and can distinguish between agonists, antagonists, and inverse agonists.[9]

  • Assay 3: cAMP Modulation Assay. To confirm the G-protein coupling pathway. Activation of Gαi-coupled receptors, like the opioid receptors, leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12][13]

Functional Assay Workflow Diagram

G cluster_0 Membrane Preparation cluster_1 [³⁵S]GTPγS Binding Assay A Cells expressing receptor (e.g., CHO-hMOR) B Homogenization A->B C Centrifugation B->C D Isolated Membranes C->D E Incubate Membranes with: - Test Compound - GDP - [³⁵S]GTPγS [6] D->E F Filtration to separate bound vs. unbound [³⁵S]GTPγS E->F G Scintillation Counting F->G H Data Analysis (EC₅₀, Eₘₐₓ) G->H

Caption: Workflow for a typical [³⁵S]GTPγS functional assay.

Protocol: [³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor (MOR)

This protocol is adapted from standard methodologies for assessing agonist activity at Gαi-coupled receptors.[9][14]

Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human mu-opioid receptor (hMOR), such as CHO-hMOR or HEK293-hMOR.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide or -4-methylamine, prepared in serial dilutions.

  • Positive Control: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a full MOR agonist.[14]

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Reagents: Guanosine 5'-diphosphate (GDP), MgCl₂, NaCl, EDTA.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a cell harvester.

  • Scintillation Counter and compatible scintillation fluid.

Protocol Steps:

  • Preparation:

    • Thaw hMOR-expressing cell membranes on ice. Dilute in assay buffer to a final concentration of 5-10 µg protein per well.

    • Prepare serial dilutions of the test compound and the positive control (DAMGO) in assay buffer.

    • Prepare solutions of GDP (final concentration 10-30 µM) and [³⁵S]GTPγS (final concentration 0.05-0.1 nM) in assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM unlabeled GTPγS. This high concentration will displace all specific binding of the radioligand.[14]

    • Compound Wells: Add 50 µL of each concentration of the test compound or DAMGO. Include a vehicle-only control.

    • To all wells, add 50 µL of the diluted cell membrane suspension.

    • To all wells, add 50 µL of the GDP solution.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 30°C for 15 minutes. Causality: This step allows the test compounds to bind to the receptors and the system to equilibrate. The presence of GDP is critical as it occupies the G-protein's nucleotide-binding pocket in the inactive state, ready to be exchanged for GTP (or [³⁵S]GTPγS) upon receptor activation.

    • Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS solution to all wells.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats, add scintillation fluid, and quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.

    • Normalize the data by expressing the specific binding for each compound concentration as a percentage of the maximal stimulation achieved by the positive control (DAMGO).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Data Presentation Template

All quantitative data should be summarized for clear comparison.

Table 1: Pharmacological Profile at Opioid Receptors

Compound Receptor Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM) Efficacy Eₘₐₓ (% of DAMGO)
Test Compound 1 MOR
DOR
KOR
DAMGO (Control) MOR 1-5[14] ~20 100%

| Morphine (Ref.) | MOR | 1-10[14] | ~50 | ~80-90% |

Section 3: Lead Optimization Strategies

Once the initial pharmacological profile of the scaffold is established, a systematic structure-activity relationship (SAR) study is essential for lead optimization. The goal is to modulate potency, selectivity, and drug-like properties (ADME/Tox). The 1-benzyl-4-(phenylamino)piperidine-4-methylamine scaffold offers several distinct points for chemical modification.

Key Modification Points and Rationale

G cluster_0 A (N-substituent) Mol B (Anilino Ring) C (C4-substituent)

Caption: Key regions for SAR exploration on the core scaffold.

  • R¹ (N-Substituent): The N-benzyl group can be replaced with other groups to probe interactions within the receptor's "address" pocket.

    • Strategy: Replace benzyl with phenethyl (as in fentanyl), bioisosteric rings (e.g., thiophene, pyridine), or smaller alkyl groups.

    • Rationale: This position heavily influences potency and selectivity among opioid receptor subtypes.[1] For example, larger, more flexible groups like phenethyl are often optimal for MOR agonism.

  • R² (Anilino Ring): Substitution on the phenylamino ring can fine-tune electronic properties and create new hydrogen bonding or steric interactions.

    • Strategy: Introduce small electron-withdrawing (F, Cl) or electron-donating (CH₃, OCH₃) groups at the para- or meta-positions.

    • Rationale: This can alter the pKa of the aniline nitrogen and influence binding orientation. However, SAR studies on fentanyl analogs have shown that this position is often less sensitive to modification than the N-substituent.[1]

  • R³ (C4-Substituent): The aminomethyl/carboxamide group is a key point for diversification.

    • Strategy: Vary the length of the alkylamine chain (e.g., aminoethyl). Replace the primary amine with secondary or tertiary amines. Explore bioisosteric replacements for the carboxamide, such as tetrazoles or oxadiazoles, which can act as carboxylic acid mimics with improved metabolic stability and cell permeability.[7][15]

    • Rationale: This group projects into a distinct vector from the core scaffold and can be used to improve properties like solubility or to engage with different sub-pockets within the binding site.

Tabulated Optimization Plan

Table 2: Proposed Modifications for Lead Optimization

Region Modification Rationale Desired Outcome
Benzyl → Phenethyl Mimic fentanyl scaffold Increase MOR potency
Benzyl → Thienylethyl Bioisosteric replacement Modulate selectivity, improve metabolic profile
Phenyl → 4-Fluorophenyl Alter electronics, block metabolism Enhance binding affinity, improve PK
-CONH₂ → Tetrazole Carboxamide bioisostere[7] Improve metabolic stability and cell permeability

| | -CH₂NH₂ → -CH₂NH(CH₃) | Increase basicity and lipophilicity | Modulate potency and BBB penetration |

Conclusion

The 1-benzyl-4-(phenylamino)piperidine-4-methylamine scaffold represents a chemically tractable and pharmacologically promising platform for the design of novel GPCR modulators. Its synthesis is achievable through established chemical transformations, and its activity can be thoroughly characterized using standard in vitro functional assays like the [³⁵S]GTPγS binding assay. By systematically exploring the structure-activity relationships at the three key modification points, researchers can effectively optimize this core structure to develop new chemical entities with tailored potency, selectivity, and pharmacokinetic profiles, holding potential for the discovery of next-generation therapeutics.

References

(Note: While the following URLs were accessible at the time of generation, their long-term availability cannot be guaranteed. A working landing page is prioritized.)

Sources

Method

Application Note: Bioactivity and Biased Agonism Screening Protocol for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Focus: Opioid Receptor Pharmacology, Functional Selectivity, and Assay Validation Scientific Rationale & Target Biology The compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Focus: Opioid Receptor Pharmacology, Functional Selectivity, and Assay Validation

Scientific Rationale & Target Biology

The compound 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a highly functionalized derivative of the 4-anilidopiperidine scaffold, a structural hallmark of fentanyl and its potent analgesic analogs[1]. The presence of the N1-benzyl group and the geminal substitution at the C4 position (phenylamino and methylamine groups) suggests significant steric and electrostatic interactions with the orthosteric binding site of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-opioid receptor (MOR), specifically targeting the conserved Asp147 residue.

Historically, opioid drug development has been hindered by the narrow therapeutic window between analgesia and adverse effects (e.g., respiratory depression, tolerance). Modern pharmacological paradigms suggest that these outcomes are mediated by divergent intracellular signaling pathways:


 protein activation drives antinociception, while 

-arrestin 2 recruitment mediates adverse effects[2][3][4].

Therefore, the primary objective of this experimental design is not merely to confirm binding affinity, but to rigorously profile the compound for biased agonism —identifying whether it preferentially stabilizes a receptor conformation that favors G-protein signaling over


-arrestin 2 recruitment[5].

Pathway Agonist 1-Benzyl-4-(phenylamino) piperidine-4-methylamine MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds Orthosteric Site GProtein Gαi/o Protein Activation (Therapeutic Pathway) MOR->GProtein Pathway A Arrestin β-Arrestin 2 Recruitment (Adverse Pathway) MOR->Arrestin Pathway B Analgesia Antinociception (Analgesia) GProtein->Analgesia SideEffects Respiratory Depression & Tolerance Arrestin->SideEffects

Fig 1. Divergent MOR signaling pathways illustrating G-protein vs. arrestin biased agonism.

Experimental Workflow Design

To establish a highly robust, self-validating data package, the screening cascade is divided into three distinct phases.

Workflow P1 Phase 1: Binding Radioligand Assay P2A Phase 2A: Efficacy [35S]GTPγS Binding P1->P2A P2B Phase 2B: Arrestin PathHunter Assay P1->P2B Calc Bias Factor Calculation P2A->Calc P2B->Calc P3 Phase 3: In Vivo Behavioral Profiling Calc->P3

Fig 2. Three-phase bioactivity screening workflow for evaluating functional selectivity.

Phase 1: Orthosteric Binding & Affinity Profiling

Causality: Before assessing efficacy, we must quantify the compound's affinity (


) and selectivity across the opioid receptor family (MOR, DOR, KOR). We utilize 

diprenorphine, a non-selective opioid antagonist, because it labels all receptor states equally, preventing the affinity underestimation that occurs when using agonist radioligands that only bind high-affinity G-protein-coupled states.
Protocol: Competitive Radioligand Displacement Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR, DOR, or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    diprenorphine, and the test compound in 11 concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium.

  • Termination: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

System Validation:

  • Positive Control: Include unlabeled DAMGO (MOR), SNC80 (DOR), and U50,488 (KOR) to validate subtype-specific displacement.

  • Negative Control: Define non-specific binding (NSB) using 10 µM Naloxone. If NSB exceeds 15% of total binding, the assay must be rejected and filter washing optimized.

Phase 2: Functional Selectivity & Signal Transduction

Causality: High affinity does not guarantee agonism. We must measure the transduction efficiency (


) for both G-protein activation and 

-arrestin 2 recruitment. By testing these pathways in parallel using the same cell lines, we eliminate receptor reserve discrepancies, allowing for the accurate calculation of a Bias Factor (

)[2][3].
Protocol 2A: G-Protein Activation via Binding

This assay measures the primary step of GPCR activation—the exchange of GDP for


 on the 

subunit[5].
  • Reaction Setup: Incubate 10 µg of MOR-CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, pH 7.4) containing 30 µM GDP and 0.1 nM 
    
    
    
    .
  • Ligand Addition: Add 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (

    
     to 
    
    
    
    M). Incubate for 90 minutes at 30°C.
  • Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash and count retained radioactivity.

Protocol 2B: -Arrestin 2 Recruitment (Enzyme Complementation)

We utilize the DiscoverX PathHunter® assay, which relies on


-galactosidase enzyme fragment complementation. This approach provides a highly amplified, direct readout of arrestin binding to the receptor tail[2].
  • Cell Plating: Seed CHO cells co-expressing ProLink-tagged MOR and Enzyme Acceptor-tagged

    
    -arrestin 2 at 2,500 cells/well in a 384-well plate.
    
  • Stimulation: After 18 hours, treat cells with the test compound (

    
     to 
    
    
    
    M) for 90 minutes at 37°C[2].
  • Detection: Add PathHunter detection reagent. Incubate for 60 minutes at room temperature.

  • Readout: Measure chemiluminescence.

System Validation:

  • Reference Standard: DAMGO must be run in parallel on every plate to define 100% system efficacy (

    
    ).
    
  • Antagonist Reversibility: Pre-incubation with 1 µM Naloxone must completely abolish both

    
     and chemiluminescent signals, proving the effects are exclusively MOR-mediated.
    

Data Presentation & Bias Calculation

To determine functional selectivity, data from Phase 2 is fitted to the Black and Leff operational model to yield the transduction ratio (


). The Bias Factor is calculated relative to the balanced reference agonist (DAMGO)[2].

Note: The data below represents expected pharmacological profiles for a highly optimized, G-protein-biased 4-anilidopiperidine derivative based on structurally related literature[6][7].

CompoundMOR Affinity (

, nM)


(nM)


(%)

-Arrestin

(nM)

-Arrestin

(%)
Bias Factor (

)
DAMGO (Reference) 1.2 ± 0.34.5 ± 0.810015.2 ± 2.11001.00 (Balanced)
Fentanyl 0.3 ± 0.11.1 ± 0.2983.4 ± 0.61150.85 (Arrestin-leaning)
Test Compound 4.8 ± 0.512.5 ± 1.485> 10,000< 15> 45 (G-Protein Biased)

Phase 3: In Vivo Behavioral Profiling

If the test compound demonstrates significant G-protein bias in vitro, it advances to in vivo validation to confirm that the bias translates to a widened therapeutic window[4].

  • Analgesic Efficacy (Hot-Plate Test): Mice are placed on a 55°C surface. The latency to nociceptive responses (paw licking/jumping) is recorded post-administration to calculate the

    
     for antinociception.
    
  • Respiratory Depression (Whole-Body Plethysmography): Awake, freely moving mice are placed in plethysmograph chambers. Minute volume and respiratory rate are continuously monitored to calculate the

    
     (Toxic Dose).
    
  • Validation: The Therapeutic Index (TI) is calculated as

    
    . A successful biased agonist will demonstrate a significantly higher TI compared to fentanyl[7].
    

References

1.[1] CymitQuimica. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine. 2.[2] National Institutes of Health (NIH). Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1. 3.[6] MDPI. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. 4.[3] Frontiers. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. 5.[5] National Institutes of Health (NIH). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling. 6.[7] National Institutes of Health (NIH). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. 7.[8] ResearchGate. IC 50 values from competitive radioligand displacement assay for the derivatives under the study. 8. Universität Regensburg. Photochromic Fentanyl Derivatives for Controlled µ‐Opioid Receptor Activation. 9.[4] MDPI. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Welcome to the advanced troubleshooting guide for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3)[1]. This compound is a highly valuable intermediate—and a rigorously monitored impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3)[1]. This compound is a highly valuable intermediate—and a rigorously monitored impurity—in the development of substituted 4-amino-piperidine analgesics[2],[1].

The standard synthetic route involves the reduction of an


-aminonitrile precursor, 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, which is typically generated via a Strecker condensation of 1-benzyl-4-piperidone, aniline, and a cyanide source[3]. While conceptually straightforward, the reduction of this sterically hindered 

-aminonitrile is fraught with chemoselectivity issues. This guide breaks down the mechanistic causality of common failures and provides a self-validating protocol to ensure reproducible success.
Mechanistic Pathway & Common Failure Modes

SynthesisTroubleshooting Ketone 1-Benzyl-4-piperidone + Aniline + Cyanide Nitrile 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile (Precursor) Ketone->Nitrile Strecker Synthesis Target 1-Benzyl-4-(phenylamino) piperidine-4-methylamine (Target Product) Nitrile->Target Reduction (LiAlH4 / BH3) Decyanation 1-Benzyl-4-(phenylamino) piperidine (Retro-Strecker) Nitrile->Decyanation High Temp / Base (Loss of HCN) Debenzylated 4-(phenylamino) piperidine-4-methylamine (Debenzylation) Nitrile->Debenzylated Pd/C, H2 (N-Benzyl Cleavage) Dimer Secondary Amine Dimer (Over-alkylation) Target->Dimer Nucleophilic Attack on Imine Intermediate

Mechanistic pathway of 1-benzyl-4-(phenylamino)piperidine-4-methylamine synthesis and side reactions.

Quantitative Data: Analytical Signatures for Troubleshooting

Before adjusting your workflow, verify your primary failure mode using the quantitative analytical signatures in the table below.

Compound / Failure ModeRoot CauseExpected LC-MS[M+H]⁺Key ¹H-NMR Signature (CDCl₃)
Target Methylamine Successful Reduction 296.2 ~2.7 ppm (s, 2H, -CH₂-NH₂)
1-Benzyl-4-(phenylamino)piperidineRetro-Strecker (Decyanation)267.2Loss of -CH₂-NH₂; ~3.5 ppm (m, 1H, CH-N)
4-(phenylamino)piperidine-4-methylamineDebenzylation (Pd/C usage)206.2Loss of benzyl signals (~3.5 ppm CH₂, 7.2-7.4 ppm Ar-H)
Aldehyde IntermediateIncomplete Reduction295.2~9.8 ppm (s, 1H, -CHO)
Troubleshooting FAQs: The Causality of Reaction Failures

Q1: Why is my primary impurity 1-benzyl-4-(phenylamino)piperidine instead of the target methylamine? The Causality: The precursor is an


-aminonitrile. These compounds exist in a delicate thermodynamic equilibrium with their corresponding iminium ion and free cyanide[3]. Elevated temperatures or strongly basic conditions (such as the rapid addition of uncoordinated Lithium Aluminum Hydride, LiAlH₄) shift this equilibrium toward cyanide expulsion—a retro-Strecker reaction. The resulting iminium ion is then rapidly reduced by the hydride source, yielding the decyanated secondary amine.
The Fix:  Maintain cryogenic temperatures (-20°C to 0°C) during the initial addition of the reducing agent. Alternatively, switch to an electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF), which coordinates to the nitrile nitrogen prior to reduction, locking the cyanide in place and preventing expulsion.

Q2: LC-MS analysis of my crude product shows a dominant peak at [M+H]⁺ = 206.2. What went wrong? The Causality: A mass of 206.2 Da corresponds to the debenzylated product. This indicates successful reduction of the nitrile but unintended cleavage of the N-benzyl protecting group. This is a classic failure mode when attempting catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas, as Pd/C is highly active for N-benzyl hydrogenolysis. The Fix: If catalytic hydrogenation is required for scale-up, switch the catalyst to Raney Nickel or Rhodium on Alumina (Rh/Al₂O₃). These catalysts efficiently reduce nitriles to primary amines but exhibit significantly lower activity for N-benzyl cleavage.

Q3: I am observing a high-molecular-weight impurity. How do I prevent dimerization? The Causality: Nitrile reduction proceeds through a highly reactive imine intermediate. If the reduction of this imine to the primary amine is too slow, the newly formed primary amine (your target product) acts as a nucleophile and attacks the unreacted imine. This over-alkylation results in a secondary amine dimer. The Fix: If using LiAlH₄, utilize the inverse addition technique (adding the nitrile to a large excess of hydride) to ensure the imine is instantly reduced before it can be attacked. If using Raney Nickel, run the hydrogenation in the presence of anhydrous ammonia (NH₃); the massive excess of ammonia outcompetes your product for the imine intermediate.

Q4: The reduction is incomplete, and I am isolating an aldehyde after aqueous workup. The Causality: If the reducing agent is depleted or insufficiently reactive (e.g., using DIBAL-H or degraded LiAlH₄), the reaction stalls at the imine salt stage. During the aqueous quench, this imine irreversibly hydrolyzes to form 1-benzyl-4-(phenylamino)piperidine-4-carboxaldehyde. The Fix: Ensure a minimum of 3.0 molar equivalents of fresh LiAlH₄ are used. Allow the reaction to warm to room temperature or gently reflux only after the initial cold addition is complete.

Optimized Experimental Protocol: Self-Validating LiAlH₄ Reduction

To overcome the chemoselectivity issues described above, use the following optimized protocol.

Why this protocol is self-validating: This method employs the Fieser Workup. If the stoichiometry of the quench is incorrect, or if unreacted hydride remains due to poor reagent quality, the aluminum salts will form a thick, unfilterable gelatinous emulsion—instantly alerting you to a failure. A successful execution inherently validates itself by yielding crisp, easily filterable white granular salts, ensuring exceptionally high API purity[1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under inert argon. Charge the flask with anhydrous THF (10 mL per gram of nitrile) and 3.0 equivalents of LiAlH₄ (pellets or fresh powder). Cool the suspension to 0°C using an ice-brine bath.

  • Inverse Addition: Dissolve 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile in a minimal volume of anhydrous THF. Add this solution dropwise to the chilled LiAlH₄ suspension over 45 minutes. Causality: Keeping the hydride in massive excess at low temperatures prevents both dimerization and retro-Strecker decyanation.

  • Thermal Cycling: Stir at 0°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 25°C. Stir for an additional 12 hours to ensure the intermediate imine is fully reduced.

  • Self-Validating Fieser Quench: Cool the reaction back to 0°C. For every

    
     grams  of LiAlH₄ originally used, sequentially and cautiously add:
    
    • 
       mL  of distilled water (Dropwise; observe vigorous H₂ evolution).
      
    • 
       mL  of 15% aqueous NaOH solution.
      
    • 
       mL  of distilled water.
      
  • Validation & Isolation: Warm to room temperature and stir vigorously for 15 minutes. The mixture must transition from a gray slurry to a suspension of crisp, snow-white granular solids. Filter the solids through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the target 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

References
  • US20100016365A1 - Substituted 4-amino-piperidines Source: Google Patents URL
  • In search for novel agents in therapy of tropical diseases and human immunodeficiency virus Source: Saber UCV URL
  • Fentanyl Impurity 13 | CAS Number 84176-78-3 Source: Klivon URL

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve the overall yield and purity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Issue 1: Low Overall Yield of the Final Product

Potential Cause: Suboptimal conditions in the key reaction steps, primarily the initial formation of the aminonitrile or amide intermediate and the subsequent reduction.

Solutions & Optimization Strategies:

  • Step 1: Optimizing the Strecker-type Condensation: The initial formation of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile is a critical step. An optimized procedure involves the reaction of 1-benzyl-4-piperidone with aniline and a cyanide source.[1][2][3]

    • Reagent Stoichiometry: Using an excess of aniline and potassium cyanide can drive the reaction towards the formation of the desired aminonitrile.[3]

    • Solvent and Temperature: Dry dichloromethane is an effective solvent for this reaction. The reaction can be initiated at a low temperature (0°C) and then heated to around 50°C to ensure completion.[3]

    • Acid Catalyst: The addition of acetic acid is crucial for the reaction to proceed efficiently.[1][3]

  • Step 2: Efficient Hydrolysis of the Nitrile: The hydrolysis of the nitrile group to a carboxamide is another potential bottleneck.

    • Strong Acid Catalysis: Concentrated sulfuric acid is effective for this transformation, yielding the corresponding carboxamide.[1][2] Careful control of the reaction temperature and time is necessary to prevent side reactions.

    • Work-up Procedure: Neutralization of the reaction mixture with a base like ammonium hydroxide should be done cautiously at low temperatures to avoid degradation of the product.[1]

  • Step 3: Optimizing the Reduction of the Carboxamide/Carboxylic Acid: The final reduction to the methylamine is a high-stakes step where yield can be significantly impacted.

    • Choice of Reducing Agent: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) are typically required for the reduction of amides or esters.[4] The choice of reducing agent can be critical to the success of the reaction.[5]

    • Reaction Conditions: The reduction is usually carried out in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF). Maintaining a controlled temperature throughout the addition of the reducing agent is vital to minimize side reactions.[4]

Issue 2: Incomplete Reaction or Stalling

Potential Cause: Insufficient activation of reactants, poor quality of reagents, or inadequate reaction time.

Solutions & Optimization Strategies:

  • Monitoring Reaction Progress: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time and identify if the reaction has stalled.

  • Reagent Quality: Ensure that all reagents, especially the reducing agents and anhydrous solvents, are of high purity and are handled under inert conditions (e.g., under nitrogen or argon atmosphere) to prevent deactivation by moisture or air.

  • Catalyst Addition: For reactions involving catalytic hydrogenation as a reduction method, ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned.[6][7]

Issue 3: Formation of Impurities and Side Products

Potential Cause: Competing side reactions such as over-alkylation, reduction of other functional groups, or rearrangement products.

Solutions & Optimization Strategies:

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants can minimize the formation of byproducts.[6]

  • Selective Reducing Agents: Employing a selective reducing agent can prevent the undesired reduction of other functional groups. For instance, sodium borohydride is generally less reactive than LiAlH₄ and can be used for the reduction of imines without affecting other sensitive groups.[5][6]

  • Purification Techniques: A robust purification strategy is essential to isolate the desired product from any impurities.

    • Column Chromatography: This is a highly effective method for separating closely related compounds.[8]

    • Recrystallization: If the final product is a solid, recrystallization can be a cost-effective method to achieve high purity.[8]

    • Preparative HPLC: For achieving the highest purity, especially for small-scale synthesis, preparative HPLC is the method of choice.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Q1: What are the common synthetic routes to prepare 1-Benzyl-4-(phenylamino)piperidine-4-methylamine?

The most prevalent synthetic strategies involve a multi-step process starting from 1-benzyl-4-piperidone. A common route includes:

  • Strecker Reaction: Reaction of 1-benzyl-4-piperidone with aniline and a cyanide source (like KCN or HCN) to form 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile.[1][2][3]

  • Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxamide or carboxylic acid.[1][2][9][10]

  • Reduction: The final step is the reduction of the carboxamide or carboxylic acid to the target methylamine using a strong reducing agent.[4]

Q2: What are the critical parameters to control for maximizing the yield?

Several parameters are crucial for maximizing the yield:

  • Reaction Temperature: Careful temperature control is essential in all steps, particularly during the addition of highly reactive reagents like strong reducing agents.

  • pH of the Reaction Medium: The pH can significantly influence the rate and outcome of reactions, especially in the formation of imines and during work-up procedures.[11]

  • Solvent Polarity: The choice of solvent can affect reaction rates and the solubility of reactants and intermediates.[11]

  • Inert Atmosphere: For reactions involving moisture-sensitive reagents, maintaining an inert atmosphere is critical to prevent their decomposition.

Q3: How can I effectively purify the final product?

The purification of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine can be challenging due to its basic nature and potential for multiple protonation states. A combination of techniques is often necessary:

  • Extraction: Liquid-liquid extraction is a primary step to separate the product from aqueous and inorganic impurities. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is commonly used. A solvent system containing a small amount of a basic modifier (like triethylamine) can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If a suitable salt of the product can be formed (e.g., hydrochloride or oxalate salt), crystallization can be an excellent method for achieving high purity.[12]

III. Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile[3]
  • To a 100 ml round-bottom flask under an argon atmosphere, add 1-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

  • Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

  • Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over 10 minutes.

  • Heat the final mixture at 50°C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice (50 g) and neutralize with 25% aqueous NaOH.

  • Adjust the pH of the mixture to approximately 10 using 40% aqueous K₂CO₃.

  • Separate the organic phase and extract the aqueous layer with dichloromethane (2 x 25 ml).

  • Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield the crude product.

  • Purify the yellow solid by recrystallization from a dichloromethane/hexane mixture to obtain colorless crystals.

Protocol 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide[1]
  • Cool a 250 mL round-bottomed flask containing 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile (21.6 g, 74.3 mmol) in an ice-water bath (5°C).

  • Add concentrated sulfuric acid (100 mL) dropwise with stirring.

  • Continue stirring for 48 hours, during which the nitrile will dissolve.

  • Cautiously add the reaction mixture to 400 mL of ammonium hydroxide and 200 g of wet ice with stirring.

  • Collect the precipitate by suction filtration, wash with 100 mL of cold water, and dry under vacuum.

  • Extract the mother liquor three times with 30 mL of chloroform.

  • Combine the extracts, wash with 30 mL of water, dry over MgSO₄, and concentrate in vacuo to yield a white solid.

  • Combine this solid with the initially collected precipitate.

Protocol 3: Reduction to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

This is a generalized protocol and requires optimization based on the specific starting material (amide or ester).

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend the 1-benzyl-4-(phenylamino)piperidine-4-carboxamide (or corresponding ester) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a suitable reducing agent (e.g., 1.5 - 2.0 equivalents of LiAlH₄ in THF or Red-Al in toluene) via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualized Workflow and Mechanisms

Synthetic Pathway Overview

Synthetic_Pathway A 1-Benzyl-4-piperidone C 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile A->C Strecker Reaction B Aniline, KCN, Acetic Acid E 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide C->E Hydrolysis D Conc. H2SO4 G 1-Benzyl-4-(phenylamino)piperidine-4-methylamine E->G Reduction F LiAlH4 or Red-Al

Caption: Synthetic route to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Observed CheckStep1 Check Strecker Reaction Efficiency Start->CheckStep1 CheckStep2 Check Hydrolysis Step CheckStep1->CheckStep2 No OptimizeStep1 Optimize Stoichiometry, Temp., & Catalyst CheckStep1->OptimizeStep1 Yes CheckStep3 Check Reduction Step CheckStep2->CheckStep3 No OptimizeStep2 Optimize Acid Conc. & Reaction Time CheckStep2->OptimizeStep2 Yes OptimizeStep3 Optimize Reducing Agent & Conditions CheckStep3->OptimizeStep3 Yes Purification Review Purification Strategy CheckStep3->Purification No OptimizeStep1->Purification OptimizeStep2->Purification OptimizeStep3->Purification Success Yield Improved Purification->Success

Caption: Decision tree for troubleshooting low yield issues.

References

Sources

Troubleshooting

identifying side products in 1-Benzyl-4-(phenylamino)piperidine-4-methylamine synthesis

Technical Support Center: Troubleshooting 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Synthesis Welcome to the Application Support Center. The synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Synthesis

Welcome to the Application Support Center. The synthesis of 1-benzyl-4-(phenylamino)piperidine-4-methylamine (also known as 4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine) is a critical juncture in the preparation of complex piperidine-based therapeutics[1]. This transformation typically relies on the exhaustive reduction of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile using strong hydride donors like Lithium Aluminum Hydride (


)[2].

However, the


-aminonitrile moiety is highly sensitive. Competing pathways such as decyanation, incomplete reduction, and dimerization frequently compromise yield and purity. As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework to identify, understand, and eliminate these side products.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and side-product generation.

SynthesisWorkflow A 1-Benzyl-4-piperidone + Aniline + Cyanide B 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile A->B Strecker Synthesis C LiAlH4 Reduction (THF, 0°C to Reflux) B->C Hydride Addition SP3 Side Product 3: Carboxamide (Hydrolysis) B->SP3 Trace Moisture / Acidic Workup D Imine Intermediate [Aluminate Complex] C->D Partial Reduction SP1 Side Product 1: Decyanation Product (-25 Da from Nitrile) C->SP1 Rapid Exotherm / Reductive Cleavage E Target Product: 1-Benzyl-4-(phenylamino) piperidine-4-methylamine D->E Complete Reduction SP2 Side Product 2: Bis-amine Dimer (m/z ~572) D->SP2 High Concentration / Amine-Imine Condensation

Reaction workflow for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine synthesis and side products.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major impurity at m/z 267.2. What causes this loss of the nitrile group, and how do I prevent it? The Mechanism: This is the decyanation side product (1-benzyl-N-phenylpiperidin-4-amine).


-Aminonitriles are prone to reductive cleavage of the C–CN bond. When 

is added too rapidly or at elevated temperatures, the localized exotherm promotes the expulsion of the cyanide anion. The resulting tertiary carbocation is stabilized by the adjacent phenylamino nitrogen, which is subsequently reduced by hydride. The Fix: Strict thermal control is non-negotiable. Maintain the reaction vessel at strictly 0°C during the entire dropwise addition of the nitrile to the

suspension. Never reverse the addition (do not add

to the nitrile), as this creates a temporary excess of the nitrile that favors side reactions.

Q2: I am isolating a high-molecular-weight impurity (~572 Da). Is this a dimer, and why is it forming? The Mechanism: Yes, this is a secondary bis-amine dimer. During the reduction, the nitrile is first reduced to an imine intermediate. If the second hydride transfer is slow, the newly formed primary amine (your final product) can nucleophilically attack the unreduced imine intermediate. Subsequent reduction of this condensation product yields the dimer. The Fix: Dimerization is a concentration-dependent bimolecular reaction. Dilute your reaction mixture (e.g., from 0.5 M to 0.1 M in THF). Additionally, ensure you are using a sufficient excess of


 (at least 2.5 equivalents) and reflux the mixture (65°C) for 2–4 hours after addition to rapidly drive the imine-to-amine reduction to completion[2].

Q3: There is a persistent +16 Da mass shift (m/z 310.2) from the nitrile and a strong C=O stretch in the IR spectrum. What went wrong? The Mechanism: This is 1-benzyl-4-(phenylamino)piperidine-4-carboxamide. It forms via the hydrolysis of the carbonitrile group[1]. This occurs if trace moisture is present in the THF, or if the initial Strecker synthesis intermediate was not thoroughly dried before the reduction step. The Fix: Use rigorously anhydrous THF (<50 ppm


) and flame-dried glassware under an argon atmosphere. Ensure the starting carbonitrile is dried in a vacuum oven (40°C) overnight prior to the reaction.

Quantitative Data Summary: Side Product Identification

Use the following table to cross-reference your analytical data and immediately identify the dominant failure mode in your workflow.

Impurity ProfileMolecular Weight ShiftAnalytical Signature (LC-MS / IR)Mechanistic CausePrimary Mitigation Strategy
Target Product N/A m/z 296.2 [M+H]+ Complete Reduction Follow optimized protocol
Decyanated Piperidine-29 Da (from target)m/z 267.2 [M+H]+Reductive C–CN cleavageMaintain 0°C during addition
Bis-amine Dimer+276 Da (from target)m/z ~572.4 [M+H]+Amine-imine condensationDilute reaction to 0.1 M
Carboxamide+14 Da (from target)m/z 310.2 [M+H]+, C=O stretchNitrile hydrolysisUse rigorously anhydrous THF
Imine Intermediate-2 Da (from target)m/z 294.2 [M+H]+Incomplete reductionReflux at 65°C for 3 hours

Experimental Protocol: Self-Validating Reduction

Do not treat protocols as mere recipes. Every step below includes a Self-Validation Checkpoint to ensure the chemical environment is behaving exactly as mechanistically intended before you proceed.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal temperature probe. Purge with Argon. Dissolve 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile in anhydrous THF to achieve a 0.1 M solution.

  • Validation Checkpoint: Perform a Karl Fischer titration on the THF. The moisture content must be <50 ppm. If >50 ppm, discard or re-dry to prevent carboxamide formation[1].

Step 2: Reagent Suspension

  • Action: Suspend 2.5 equivalents of

    
     in anhydrous THF at 0°C under vigorous stirring.
    
  • Validation Checkpoint: The suspension should be uniformly grey and free-flowing. Clumping indicates moisture contamination and degraded hydride activity.

Step 3: Controlled Hydride Addition

  • Action: Add the 0.1 M nitrile solution dropwise via the dropping funnel over 45–60 minutes.

  • Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed 5°C. If it spikes, pause the addition immediately. Thermal spikes are the direct cause of the decyanation side product.

Step 4: Reflux & Maturation

  • Action: Once addition is complete, remove the ice bath and gradually heat the reaction to 65°C (reflux) for 3 hours[2].

  • Validation Checkpoint: At 2.5 hours, draw a 0.1 mL aliquot, quench carefully in ethyl acetate, and run a rapid LC-MS. The intermediate imine (m/z 294.2) must be <1% relative to the target product (m/z 296.2). If >1%, continue refluxing.

Step 5: The Fieser Quench (Critical Workup)

  • Action: Cool the reaction to 0°C. For every

    
     grams of 
    
    
    
    used, sequentially add:
    
    
    mL of
    
    
    (dropwise), followed by
    
    
    mL of 15% NaOH (aq), and finally
    
    
    mL of
    
    
    . Stir vigorously for 15 minutes.
  • Validation Checkpoint: This step systematically bridges aluminum complexes. The formation of a dense, easily filterable white granular precipitate confirms correct stoichiometry. If a grey, gelatinous paste forms, the water addition was too rapid or insufficient, which will trap your product in an emulsion.

References

  • Google Patents. "US20100016365A1 - Substituted 4-amino-piperidines". Patents.google.com.

Sources

Optimization

Technical Support Center: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Purification

Welcome to the Advanced Technical Support Center. 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a highly polar, polybasic intermediate frequently synthesized via the lithium aluminum hydride (LiAlH ) reduction of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a highly polar, polybasic intermediate frequently synthesized via the lithium aluminum hydride (LiAlH


) reduction of its carbonitrile precursor[1],[2]. Because this molecule possesses three distinct nitrogen centers—a tertiary piperidine, a secondary aniline, and a primary methylamine—it presents severe challenges during workup, extraction, and chromatography[3].

This guide provides field-validated troubleshooting modules to help you isolate this compound with high purity and yield.

Module 1: Reaction Quenching & Workup (The "Emulsion" Phase)

FAQ: I reduced the nitrile precursor using LiAlH


, but my product is trapped in a thick, unfilterable gel. How do I recover it without losing yield? 

The Issue: The gelatinous mass consists of hydrated aluminum oxides and alkoxides. Attempting to filter this directly, or using a standard aqueous quench, will result in severe emulsions that trap your polyamine product[4]. The Solution: You must employ the Fieser Workup [5],[6]. By adding precise stoichiometric amounts of water and concentrated sodium hydroxide, the aluminum species are forced to crystallize into a rigid, granular aluminate lattice (NaAlO


). This physical transformation prevents emulsion formation and releases the trapped amine into the organic phase.

Self-Validating Check: A successful Fieser quench is visually confirmed when the grey/white gel abruptly transitions into a freely stirring, granular white suspension[5].

Protocol 1: Modified Fieser Workup for Polybasic Amines
  • Cooling: Transfer the crude LiAlH

    
     reduction mixture (in THF or Diethyl Ether) to an ice bath and cool to 0°C under an Argon atmosphere[4].
    
  • Water Quench: For every

    
     grams  of LiAlH
    
    
    
    used in the reaction, slowly add
    
    
    mL
    of DI water dropwise with vigorous stirring to safely hydrolyze unreacted hydride[6].
  • Base Addition: Add

    
     mL  of 15% (w/v) aqueous NaOH dropwise. Causality: The strong base coordinates with the aluminum alkoxides, initiating the formation of the crystalline lattice[6].
    
  • Final Hydration: Add

    
     mL  of DI water[6].
    
  • Crystallization: Remove the ice bath, warm the flask to room temperature, and stir vigorously for 15–30 minutes until a heavy, granular white precipitate forms[5].

  • Isolation: Add anhydrous MgSO

    
     to absorb excess water, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or Ethyl Acetate to fully extract the polyamine[4].
    

Module 2: Phase Separation & Liquid-Liquid Extraction

FAQ: My isolated yield after liquid-liquid extraction is extremely low. Where is my product going?

The Issue: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is highly polar. At neutral or mildly basic pH, the primary and tertiary amines remain protonated, making the molecule highly water-soluble[2]. The Solution: You must aggressively adjust the pH of the aqueous phase to > 11 using 6M NaOH or saturated K


CO

prior to extraction. Causality: Pushing the pH above the pKa of the primary methylamine (~10.2) ensures all three nitrogen centers are fully deprotonated (free base form). This eliminates ionic water solubility and drives the partition coefficient heavily toward the organic phase (Dichloromethane or Ethyl Acetate)[2].

Module 3: Chromatographic Resolution (The "Tailing" Phase)

FAQ: My product streaks across the entire TLC plate and tails heavily on normal-phase silica columns. How can I achieve baseline resolution?

The Issue: Normal-phase silica gel is coated in acidic silanol groups (-SiOH) with a pKa of ~4.5–5.0[7]. The highly basic primary and tertiary amines of your product will deprotonate these silanols, forming strong, irreversible ionic bonds that cause the product to smear across the column. The Solution: You must "cap" the acidic silanols dynamically by adding a volatile amine modifier to your mobile phase[7].

Protocol 2: Amine-Modified Silica Gel Chromatography
  • Column Preparation: Slurry the silica gel in your starting mobile phase containing 2% Triethylamine (TEA) (e.g., 98% DCM / 2% TEA). Causality: The TEA acts as a sacrificial base, continuously saturating the column's acidic sites so your target molecule elutes based strictly on polarity rather than ionic affinity.

  • Loading: Load the crude free-base oil onto the column using a minimal amount of DCM.

  • Elution: Elute using a gradient of 100% DCM to 10% Methanol in DCM, maintaining a constant 2% TEA concentration throughout the entire run.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Co-evaporate the resulting oil with toluene twice to azeotropically remove any residual TEA.

Module 4: Product Stability & Handling

FAQ: My purified product was a clear oil, but after a few days on the bench, it turned into a cloudy semi-solid. What happened?

The Issue: The primary methylamine group is a highly active nucleophile. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO


) to form a stable, cloudy carbamate salt.
The Solution:  Always store the purified free base under a strict inert atmosphere (Argon or N

) at -20°C[8]. For long-term storage or biological testing, convert the free base into a stable dihydrochloride salt by bubbling anhydrous HCl gas through a methanolic solution of the product, followed by precipitation with diethyl ether[9].

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical quantitative metrics required to successfully execute the purification workflows described above.

Parameter / PropertyQuantitative ValueImpact on Purification Strategy
LiAlH

Quench (Water)
1.0 mL per 1.0 g LiAlH

Hydrolyzes unreacted hydride safely; initiates salt formation.
LiAlH

Quench (15% NaOH)
1.0 mL per 1.0 g LiAlH

Forces gelatinous aluminum into a crystalline aluminate lattice.
LiAlH

Quench (Final Water)
3.0 mL per 1.0 g LiAlH

Completes precipitation; prevents emulsion and gelation.
Primary Amine pKa ~10.2 (Estimated)Requires aqueous phase pH > 11 for efficient organic extraction.
Tertiary Amine pKa ~8.5 (Estimated)Highly basic; contributes to severe tailing on normal-phase silica.
Secondary Aniline pKa ~4.5 (Estimated)Weakly basic; less impact on tailing but prone to oxidation.
TLC Modifier (TEA) 1% - 5% (v/v)Competes with acidic silanols (pKa ~4.5) to fix chromatographic tailing.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Nitrile Reduction via LiAlH4) B Fieser Quench (H2O, 15% NaOH, H2O) A->B Cool to 0°C C Filtration (Remove Al-Salts) B->C Granular precipitate forms D Aqueous Phase (Contains Polyamine) C->D Filtrate separation E pH Adjustment (Add NaOH to pH > 11) D->E Deprotonate amines F Liquid-Liquid Extraction (DCM or EtOAc) E->F Extract free base G Flash Chromatography (Silica + 2% TEA) F->G Concentrate organic layer H Final Product Storage (Argon, -20°C or HCl Salt) G->H Isolate pure fractions

Workflow for the isolation and purification of 1-benzyl-4-(phenylamino)piperidine-4-methylamine.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction ACS Organic Process Research & Development[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry [Link]

  • US Patent 2010/0016365A1 - Substituted 4-amino-piperidines Google P
  • Purification of Laboratory Chemicals (8th Edition) Elsevier / Butterworth-Heinemann[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Benzylation of 4-Aminopiperidines

Welcome to the technical support center for the N-benzylation of 4-aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-benzylation of 4-aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this common yet sometimes challenging transformation. The N-substituted piperidin-4-amine structure is a key component in many active pharmaceutical ingredients, making the optimization of its synthesis crucial.[1] This resource will help you navigate potential pitfalls and achieve high-yielding, clean reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-benzylation of 4-aminopiperidines, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted 4-aminopiperidine.

Possible Causes:

  • Inefficient Deprotonation (for reactions with benzyl halides): The nitrogen of the 4-aminopiperidine needs to be sufficiently nucleophilic to attack the benzyl halide. If the base used is too weak, the equilibrium will favor the protonated amine, hindering the reaction.[2]

  • Poor Quality Reagents: The benzylating agent (e.g., benzyl bromide) may have degraded, or the base (e.g., NaH) may be inactive due to improper storage.[2]

  • Suboptimal Reaction Temperature: Some N-benzylation reactions require elevated temperatures to proceed at a reasonable rate.[2]

  • Presence of Moisture: Water can quench common bases like sodium hydride and react with the benzylating agent.[2]

  • Catalyst Deactivation (for reductive amination): In reductive amination, the catalyst can be poisoned by impurities in the starting materials or solvents.[3]

Solutions & Experimental Protocols:

  • Base and Solvent Selection (for benzyl halide reactions):

    • Protocol: To a solution of 4-aminopiperidine (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.[2] Allow the mixture to stir for 30 minutes to ensure complete deprotonation before adding the benzyl bromide (1.1 eq).[2]

    • Rationale: NaH is a strong, non-nucleophilic base that effectively deprotonates the amine, making it a potent nucleophile.[2] Polar aprotic solvents aid in dissolving the amine and its corresponding salt.[2]

  • Optimizing Reductive Amination Conditions:

    • Protocol: To a solution of 4-aminopiperidine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid to facilitate imine formation.[1][4] After stirring for 1 hour, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[1][5]

    • Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate.[1][6] NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion in situ without significantly reducing the starting aldehyde.[1][5]

  • General Troubleshooting Steps:

    • Reagent Quality Check: Always use freshly opened or properly stored reagents. The quality of benzyl bromide can be checked by its appearance (it should be colorless).

    • Temperature Screening: If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation.[7]

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents, especially when working with moisture-sensitive reagents like NaH.[2]

Issue 2: Formation of Multiple Products and Side Reactions

Your reaction yields a complex mixture, making purification difficult and lowering the yield of the desired N-benzylated product.

Possible Causes:

  • Over-alkylation (Quaternary Salt Formation): The product, a secondary amine, can react further with the benzylating agent to form a quaternary ammonium salt, especially with highly reactive alkylating agents.[8]

  • Dialkylation of the Primary Amine: The primary amino group at the 4-position can also be benzylated, leading to a mixture of mono- and di-benzylated products.

  • Reduction of the Aldehyde (in reductive amination): The reducing agent may be too strong or used in excess, leading to the reduction of benzaldehyde to benzyl alcohol.[6]

  • Impurity-Driven Side Reactions: Impurities in solvents like DMF can lead to the formation of unexpected byproducts that can even act as catalyst poisons.[9][10]

Solutions & Experimental Protocols:

  • Controlling Stoichiometry:

    • Protocol: Use a slight excess of the 4-aminopiperidine (e.g., 1.1-1.2 equivalents) relative to the benzylating agent.

    • Rationale: This ensures the benzylating agent is the limiting reagent, minimizing the chance of over-alkylation of the desired product.[8]

  • Choosing the Right Reducing Agent for Reductive Amination:

    • Protocol: Utilize milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) over more powerful ones like sodium borohydride (NaBH₄) when significant aldehyde reduction is observed.[5][6]

    • Rationale: NaBH(OAc)₃ and NaBH₃CN are more selective for the reduction of iminium ions over carbonyls.[5][6]

  • Solvent Purity:

    • Protocol: If using DMF, consider using a freshly opened bottle or purifying it before use. Alternatively, explore other solvents like THF or acetonitrile. An acidic workup can sometimes remove amine impurities formed from DMF decomposition.[9]

    • Rationale: DMF can decompose to dimethylamine, which can participate in side reactions.[9]

Issue 3: Difficult Product Isolation and Purification

You've successfully run the reaction, but isolating a pure product is proving to be a challenge.

Possible Causes:

  • Product Solubility: The N-benzylated 4-aminopiperidine may be highly water-soluble, leading to losses during aqueous workups.[11]

  • Co-elution of Impurities: Side products, such as the C-3 benzylated isomer in indole chemistry, can have similar polarities to the desired product, making chromatographic separation difficult.[2]

  • Product Degradation: The purified product may be unstable under certain conditions, such as exposure to air or light.[12]

Solutions & Experimental Protocols:

  • Workup and Extraction:

    • Protocol: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.

    • Rationale: In its free base form, the N-benzylated product will be more soluble in organic solvents.

  • Chromatography:

    • Protocol: For column chromatography, a gradient elution with a hexane/ethyl acetate system is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent the product from streaking on the silica gel.

    • Rationale: The basic triethylamine deactivates the acidic sites on the silica gel, improving the peak shape of basic compounds.

  • Product Storage:

    • Protocol: Store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[12]

    • Rationale: This minimizes degradation due to oxidation or light sensitivity.[12]

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for N-benzylation of 4-aminopiperidines: reductive amination or reaction with a benzyl halide?

A1: Reductive amination is often the preferred method due to its typically milder reaction conditions, higher atom economy (producing water as the main byproduct), and often better chemoselectivity, avoiding the over-alkylation issues that can arise with benzyl halides.[6][13] However, the choice can depend on the specific substrate and the availability of starting materials.

Q2: How can I monitor the progress of my N-benzylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots using a UV lamp and/or a potassium permanganate stain. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information, allowing you to track the consumption of starting materials and the formation of the product and any byproducts.[2]

Q3: My reaction is complete, but I'm having trouble removing the catalyst from my reductive amination reaction. What should I do?

A3: If you've used a heterogeneous catalyst like Pd/C, it can typically be removed by filtration through a pad of Celite.[14] Ensure the Celite pad is sufficiently thick to trap all the fine catalyst particles. If the product is still contaminated, a second filtration may be necessary.

Q4: Can I use benzyl alcohol directly as the benzylating agent?

A4: Yes, using benzyl alcohol is a greener alternative to benzyl halides. This is often achieved through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, which typically requires a transition metal catalyst.[15][16] This method is environmentally friendly as it produces only water as a byproduct.[15]

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Conversion check_method Reaction Method? start->check_method reductive_amination Reductive Amination check_method->reductive_amination Reductive Amination benzyl_halide Benzyl Halide check_method->benzyl_halide Benzyl Halide check_catalyst Catalyst Poisoning? reductive_amination->check_catalyst check_base Base Strength? benzyl_halide->check_base check_reagents Reagent Quality? check_catalyst->check_reagents No solution1 Use High Purity Reagents/ Solvents check_catalyst->solution1 Yes check_conditions Anhydrous Conditions? check_reagents->check_conditions No solution2 Use Fresh Reagents/ Increase Temperature check_reagents->solution2 Yes solution3 Ensure Dry Glassware/ Anhydrous Solvents check_conditions->solution3 No check_base->check_reagents No solution4 Use Stronger Base (e.g., NaH) check_base->solution4 Yes

Caption: A decision tree to diagnose and solve low conversion issues.

Summary of Key Reaction Parameters

ParameterReductive AminationBenzyl Halide AlkylationKey Considerations
Benzylating Agent BenzaldehydeBenzyl bromide/chlorideAldehydes are generally less toxic and easier to handle.
Reducing Agent/Base NaBH(OAc)₃, NaBH₃CNNaH, K₂CO₃, Et₃NChoice of reagent is critical for selectivity and avoiding side reactions.
Solvent DCE, MeOH, THFDMF, THF, ACNEnsure solvent is anhydrous, especially with strong bases.
Temperature Room temp to mild heating0 °C to elevated tempOptimize to balance reaction rate and side product formation.
Common Side Reactions Aldehyde reductionOver-alkylationCareful control of stoichiometry and reagent choice is key.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Royal Society of Chemistry. (2025). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E. Retrieved from [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • SciSpace. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

Sources

Optimization

stability and degradation of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

An In-Depth Guide to Stability, Degradation, and Experimental Best Practices Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 1-Benzyl-4-(phenylamino)piperidine-4-methylamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Stability, Degradation, and Experimental Best Practices

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with field-proven insights and robust protocols to ensure the stability and integrity of this compound throughout your experiments. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and observations researchers encounter.

Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of a freshly prepared stock solution. What is the likely cause?

A1: The appearance of a new peak, particularly in a freshly prepared solution, strongly suggests degradation. The 1-Benzyl-4-(phenylamino)piperidine-4-methylamine structure contains several moieties prone to degradation. The most likely culprit is oxidation of the benzylamine or phenylamino groups.[1][2] The primary amine of the benzylamine is particularly susceptible to oxidation, which can lead to the formation of a corresponding imine, and subsequently an aldehyde.[1][2] Another possibility is N-debenzylation, especially if the solution was exposed to catalytic impurities or stored improperly.

Q2: My solid sample or stock solution has developed a yellow or brownish tint over time. Is the compound still usable?

A2: Discoloration is a classic visual indicator of chemical degradation. Aniline and benzylamine derivatives are known to form colored impurities upon oxidation.[3] While the presence of a slight tint may not significantly impact the outcome of all experiments, it signifies a loss of purity. For sensitive quantitative assays or in vivo studies, we strongly recommend using a fresh, pure sample. It is advisable to quantify the purity of the discolored sample via HPLC before use (see Protocol 2).

Q3: I am struggling with the solubility of the compound in aqueous buffers. What can I do?

A3: As an amine-containing compound, the solubility of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is highly dependent on pH.[2] In its free-base form, it will have limited aqueous solubility. To improve solubility, you should work in an acidic buffer (a starting pH of 4-6 is recommended).[2] The acidic conditions will protonate the amine groups, forming a more soluble salt. If solubility remains an issue, consider using a co-solvent like DMSO or ethanol, but be mindful of the co-solvent's compatibility with your experimental system.

Q4: My experimental results are inconsistent from one day to the next, even though I'm following the same protocol. Could this be a stability issue?

A4: Yes, inconsistent results are a hallmark of a compound that is unstable under the experimental conditions. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to poor reproducibility. This is particularly common in assays that run for several hours at room or elevated temperatures. We recommend preparing fresh solutions daily and, if possible, including a stability-indicating HPLC analysis of your compound before and after the experiment to confirm its integrity.

Section 2: In-Depth Troubleshooting and Stability Analysis

This section provides a deeper dive into the chemical behavior of the molecule and structured approaches to problem-solving.

Guide 1: Understanding and Investigating Chemical Degradation

The molecule's structure contains three key points of potential instability: the N-benzyl group, the secondary phenylamino (aniline) group, and the primary methylamine group.

Potential Degradation Pathways

  • Oxidation: The most common degradation route for this class of compounds. Atmospheric oxygen or residual oxidizing agents can affect the aniline and benzylamine moieties. This can lead to complex mixtures of colored polymeric products or simpler oxidized species like imines and aldehydes.[1]

  • N-Debenzylation: The benzyl group can be cleaved under certain conditions, particularly catalytic hydrogenation (e.g., using a Pd/C catalyst) or in the presence of certain acids or oxidizing agents.[4] This would yield 4-(phenylamino)piperidine-4-methylamine.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV light. Exposure can catalyze oxidative processes.

Below is a diagram illustrating the primary potential degradation points on the molecule.

G cluster_main 1-Benzyl-4-(phenylamino)piperidine-4-methylamine cluster_products Potential Degradation Products Parent Parent Compound Oxidation Oxidized Products (Imines, Aldehydes, Colored Polymers) Parent->Oxidation Oxidation (Air, Light, Oxidizing Agents) Debenzylation N-Debenzylated Product Parent->Debenzylation N-Debenzylation (Catalytic Impurities, Strong Acid) G A Observation (e.g., New HPLC Peak, Discoloration) B Formulate Hypothesis (e.g., Oxidation, pH effect) A->B C Design Experiment (Forced Degradation Study) B->C D Stress Sample (Acid, Base, Heat, Light, Oxidizer) C->D E Analyze Samples (HPLC, LC-MS) D->E F Identify Degradants & Conditions E->F G Optimize Protocol (Adjust pH, Temp, Protect from Light) F->G

Caption: Systematic workflow for troubleshooting stability.

Section 3: Experimental Protocols

These protocols provide a starting point for assessing the stability and purity of your compound.

Protocol 1: Forced Degradation Study

This study will deliberately stress the compound to rapidly identify its vulnerabilities.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Aliquotting: Dispense 1 mL of the stock solution into five separate amber glass HPLC vials.

  • Stress Conditions (Treat each vial as follows):

    • Acid Hydrolysis: Add 100 µL of 1 M HCl. Cap and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 100 µL of 1 M NaOH. Cap and heat at 60°C for 4 hours.

    • Oxidation: Add 100 µL of 3% hydrogen peroxide (H₂O₂). Cap and leave at room temperature for 4 hours.

    • Thermal Stress: Cap the vial and heat at 80°C for 24 hours.

    • Photolytic Stress: Uncap the vial, place it in a photostability chamber (or expose to direct sunlight) for 24 hours.

  • Control: Prepare a control sample by adding 100 µL of water to a fresh vial of stock solution and storing it at 4°C.

  • Analysis: After the stress period, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration and analyze by HPLC-UV (see Protocol 2).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant decreases in the parent peak area or the appearance of new peaks indicate degradation under that specific condition.

Protocol 2: HPLC-UV Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method suitable for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Rationale: The C18 column provides good retention for this relatively non-polar molecule. [5]The formic acid in the mobile phase ensures the amine groups are protonated, leading to better peak shape and solubility. [5]A gradient method is used to ensure that any potential impurities or degradants with different polarities are effectively separated from the main compound.

References

  • SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-methanol. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env. Fate/Transport. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-piperidinyl N-Phenylpropanamide.
  • Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination.
  • Sugimoto, H., et al. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
  • Long, H., & Pivovar, B. S. (2015). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters.
  • Nikolic, D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • León-Rojas, G., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Welcome to the technical support center for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize, and resolve impurities encountered during the synthesis, purification, and storage of this compound. My approach is built on years of field experience in process chemistry and analytical development, emphasizing not just the 'how' but the fundamental 'why' behind each troubleshooting step. Our goal is to empower you with self-validating protocols and a robust understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

This section addresses common issues that can often be resolved with straightforward adjustments.

Q1: What are the most likely sources of impurities in my sample?

Impurities typically originate from three main sources:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 1-benzylpiperidin-4-one, aniline), intermediates from incomplete reactions, or by-products from side reactions.[1] For instance, reactions involving primary amines can often produce mixtures of primary, secondary, and tertiary amine products.[2][3]

  • Reagent-Related Impurities: Residual solvents, catalysts, or reagents carried over from the synthesis and work-up steps.

  • Degradation Products: Impurities that form over time due to the inherent instability of the molecule under certain conditions (e.g., exposure to acid, base, light, or oxygen). Forced degradation studies are essential to predict and identify these.[4][5]

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What's causing this and how can I fix it?

Peak tailing with amine compounds on silica-based columns is a classic problem. The basic amine groups interact strongly with acidic residual silanol groups on the silica surface, leading to poor peak shape.[6]

Causality: This interaction is a secondary, undesirable retention mechanism that slows down a portion of the analyte molecules as they pass through the column, resulting in a "tail."

Solutions:

  • Mobile Phase Modifier: Add a competing amine, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These modifiers will preferentially interact with the active silanol sites, masking them from your analyte.

  • pH Adjustment: Ensure the mobile phase pH is controlled with a suitable buffer. For amines, operating at a low pH (e.g., pH 2.5-3.5) protonates the amine, which can sometimes improve peak shape. Conversely, a mid-range pH (e.g., 7-8) may be effective, but column stability must be considered.

  • Column Selection: Use a modern, end-capped column or a column specifically designed for basic compounds (e.g., "base-deactivated" columns). These have fewer accessible silanol groups.

Q3: What is a good starting point for an HPLC method to analyze my sample?

A robust starting point for a stability-indicating reverse-phase HPLC (RP-HPLC) method would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid or 20mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 242 nm or 254 nm
Injection Volume 10 µL

Rationale: This gradient method is designed to elute a wide range of potential impurities with varying polarities. The acidic mobile phase helps ensure consistent protonation of the amine for better retention and peak shape.[7][8]

Troubleshooting Guide 1: Identification and Characterization of Unknown Impurities

Symptom: Your chromatogram (HPLC, LC-MS) shows one or more significant peaks that do not correspond to your product or any known starting materials.

Expertise & Experience: Identifying unknown impurities is a critical step in process development and is mandated by regulatory agencies like the FDA. An unidentified peak could represent a potentially toxic by-product or a key marker of a flawed synthetic step. The workflow below provides a systematic approach to moving from an unknown peak to a confirmed structure.

Experimental Workflow: Impurity Identification

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Confirmation A Run Stability-Indicating HPLC-UV Method B Unknown Peak(s) Detected? A->B C Analyze by LC-MS B->C Yes end_node Document Findings B->end_node No D Determine Molecular Weight (MS1) C->D E Obtain Fragmentation Data (MS/MS) D->E F Propose Putative Structure(s) E->F G Isolate Impurity via Prep-HPLC or Flash Chromatography F->G For definitive proof H Characterize by NMR (1H, 13C, 2D) G->H I Confirm Structure H->I I->end_node

Caption: A systematic workflow for identifying unknown impurities.

Step-by-Step Protocol: LC-MS Analysis for Impurity Identification

This protocol assumes you have an unknown peak from your HPLC-UV analysis.

  • Sample Preparation: Prepare a sample of your material at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • LC-MS Method:

    • Utilize the same column and mobile phase conditions as your HPLC-UV method to ensure chromatographic correlation.[9]

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive electrospray ionization (ESI+) mode. Amines ionize very effectively in ESI+.

    • Perform an initial full scan (MS1) run to find the parent mass of the impurity. The mass of your product is ~294.4 g/mol , so look for the [M+H]⁺ ion at ~295.4 m/z. The impurity will have a different m/z.

  • Data Interpretation (MS1):

    • Correlate the retention time of the unknown peak from your UV chromatogram with the total ion chromatogram (TIC) from the MS.

    • Extract the mass spectrum for that peak to determine the molecular weight of the impurity. For example, a mass corresponding to a starting material like 1-benzylpiperidin-4-one ([M+H]⁺ ≈ 190.2 m/z) is a strong indicator of an incomplete reaction.

  • Tandem MS (MS/MS) for Fragmentation:

    • Perform a second injection, this time programming the mass spectrometer to isolate the parent ion of the impurity and fragment it.

    • Analyze the fragmentation pattern. This "fingerprint" provides crucial clues about the impurity's structure. For example, a fragment corresponding to a benzyl group (m/z 91) or an aniline group (m/z 93) can help piece the structure together.

  • Structure Proposal and Confirmation:

    • Based on the molecular weight and fragmentation data, propose a likely structure. Consider common reactions like oxidation (M+16), de-benzylation (M-90), or dimerization (approx. 2xM).

    • For absolute confirmation, the impurity must be isolated (e.g., via preparative HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Troubleshooting Guide 2: Purification Strategies for Process-Related Impurities

Symptom: Your sample has low purity due to the presence of known starting materials or by-products (e.g., primary or secondary amines).

Trustworthiness: Selecting the right purification technique is key to achieving high purity efficiently. The choice depends on the scale of your work and the nature of the impurities. The following methods are industry-standard and provide reliable, reproducible results.

Purification Strategy Decision Tree

G start Low Purity Sample q1 What is the primary impurity type? start->q1 ans1a Starting Materials / Polarity Difference q1->ans1a ans1b Related Amines (e.g., primary/secondary) q1->ans1b q2 What is the scale? res1 Flash Chromatography q2->res1 < 10g (Lab Scale) res2 Recrystallization q2->res2 > 10g (Pilot/Scale-up) q3 Are pKa values significantly different? res3 Buffer-Assisted Liquid-Liquid Extraction q3->res3 Yes res4 Adsorbent Filtration (Alumina/Silica) q3->res4 No / Minor Impurities ans1a->q2 ans1b->q3

Caption: Decision tree for selecting an appropriate purification method.

Protocol 1: Flash Chromatography for Amine Purification

This technique is ideal for lab-scale purification (<10g) where impurities have different polarities.

  • System Preparation:

    • Stationary Phase: Use amine-functionalized silica gel or standard silica gel.[6]

    • Mobile Phase: A non-polar/polar gradient system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Execution:

    • If using standard silica, add 0.5-1.0% triethylamine to your mobile phase to prevent peak tailing and improve separation.[6]

    • Dissolve your crude sample in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the column.

    • Run a shallow gradient to elute the components, collecting fractions.

    • Analyze fractions by TLC or HPLC to pool the pure product.

  • Validation: The purity of the combined fractions should be confirmed by your validated HPLC method.

Protocol 2: Buffer-Assisted Liquid-Liquid Extraction

This powerful technique separates primary, secondary, and tertiary amines based on their differing basicity (pKa). It is highly scalable and avoids chromatography.[2][3]

  • Principle: At a specific pH, more basic amines will be protonated (and thus water-soluble), while less basic amines will remain in their free-base form (and thus organic-soluble).

  • Execution:

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).

    • Wash the organic layer with an aqueous buffer at a controlled pH. For example, a buffer at pH 4-5 might selectively protonate and extract a more basic primary amine impurity into the aqueous layer, leaving your tertiary amine product in the organic layer.

    • Separate the layers. The purified product is recovered from the organic layer by removing the solvent under reduced pressure.

  • Validation: Analyze both the purified organic layer and the aqueous layer by HPLC to confirm the selective separation and determine the yield.

Troubleshooting Guide 3: Developing a Stability-Indicating Method via Forced Degradation

Symptom: You need to prove your analytical method can separate the main compound from any potential degradation products that might form during the product's shelf life.

Authoritative Grounding: Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) for all new drug substances and products.[11] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure all significant degradants are generated and can be resolved by the analytical method.[4]

Summary of Forced Degradation Conditions

The following conditions are a standard starting point for stress testing studies.[12]

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-24 hours
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-24 hours
Oxidation 3% H₂O₂Room Temperature for 24 hours
Thermal Dry Heat, 80-100°C24-48 hours
Photolytic ICH-compliant light chamber (UV & Vis)Expose for a defined period (e.g., 1.2 million lux hours)
Step-by-Step Protocol for Forced Degradation Study
  • Prepare Solutions: Prepare five separate solutions of your 1-Benzyl-4-(phenylamino)piperidine-4-methylamine sample (approx. 1 mg/mL). Also prepare a control sample (dissolved and analyzed immediately) and blanks for each stress condition (reagent without the drug).

  • Apply Stress:

    • For acid/base hydrolysis , add the acid or base solution and heat as required. At your target time points, pull an aliquot and neutralize it immediately to stop the degradation.[7]

    • For oxidation , add the hydrogen peroxide solution.

    • For thermal/photolytic stress, expose the solid material or a solution to the conditions.

  • Analyze Samples: Analyze all stressed samples, the control, and the blanks using your proposed HPLC method.

  • Evaluate Specificity:

    • The primary goal is to demonstrate that any new peaks (degradants) are baseline-resolved from the main product peak.

    • Use a photodiode array (PDA) detector to perform peak purity analysis. The peak purity index for your main compound should remain high (>990) in all stressed samples, confirming no degradants are co-eluting.[13]

    • If resolution is poor, the HPLC method must be re-developed (e.g., by changing the gradient slope, mobile phase pH, or column chemistry) until specificity is achieved.

By following these structured guides, you will be well-equipped to tackle the common and complex challenges associated with resolving impurities in 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, ensuring the quality and integrity of your material.

References

  • Process for the purification of tertiary amines.
  • Purification of tertiary amines using an adsorbent.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • Is there an easy way to purify organic amines? Biotage.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Development of a Validated Stability Indic
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • The Use Of Forced Degradation In Analytical Method Development. DDL Inc.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formul
  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Welcome to the technical support center for the scale-up synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the critical considerations for each stage, offering troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.

Introduction to the Synthetic Strategy

The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common and logical synthetic route commences with the readily available 1-benzyl-4-piperidone and proceeds through a Strecker-type reaction to introduce the aniline and a nitrile group at the 4-position. This is followed by the reduction of the nitrile to the desired primary amine.

This guide will address potential challenges at each of these key stages.

Troubleshooting Guide

This section is designed to address specific issues that you may encounter during your experiments. The question-and-answer format provides direct solutions to common problems.

Step 1: Strecker-Type Reaction - Formation of 1-Benzyl-4-cyano-4-(phenylamino)piperidine

Question 1: My Strecker reaction is showing low conversion of the 1-benzyl-4-piperidone. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Strecker reaction is a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Inefficient Imine Formation: The initial step of the Strecker reaction is the formation of an iminium ion from the piperidone and aniline. This equilibrium can be unfavorable.

    • Solution: The reaction is often acid-catalyzed. The use of glacial acetic acid is common. Ensure the stoichiometry of the acid is appropriate. An excess can lead to unwanted side reactions, while too little will result in slow imine formation. On a larger scale, efficient mixing is crucial to ensure proper catalyst distribution.

  • Cyanide Source Reactivity: The nature of your cyanide source and its addition rate are critical.

    • Solution: Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used. Ensure they are of high purity and finely powdered for better solubility and reactivity. On a large scale, the addition of the cyanide source should be carefully controlled to manage the exotherm and ensure a steady reaction rate. A slow, controlled addition of a cyanide solution is often preferable to adding the solid all at once.

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: While the initial mixing is often done at a reduced temperature (0-5 °C) to control the initial exotherm, the reaction may require heating to drive it to completion. Monitoring the reaction progress by an appropriate analytical technique (TLC, HPLC, or GC) is essential to determine the optimal reaction time and temperature. Dichloromethane is a common solvent, but other aprotic solvents can also be considered.[1]

Question 2: I am observing the formation of a significant amount of a side product that appears to be the cyanohydrin of 1-benzyl-4-piperidone. How can I minimize this?

Answer: The formation of the cyanohydrin is a competing reaction where the cyanide ion attacks the carbonyl carbon of the piperidone directly, rather than the iminium ion. This becomes more prominent if the imine formation is slow or the concentration of the piperidone is high relative to the imine.

  • Optimize the Order of Addition: The order in which you add your reagents can significantly influence the reaction pathway.

    • Solution: It is often beneficial to pre-mix the 1-benzyl-4-piperidone and aniline in the presence of the acid catalyst to allow for the formation of the iminium ion before the cyanide source is introduced. This ensures that the cyanide ion has a higher concentration of the desired electrophile to react with.

  • Control of pH: The pH of the reaction mixture can influence the equilibrium between the ketone, imine, and protonated species.

    • Solution: While acidic conditions favor imine formation, a pH that is too low can protonate the aniline, reducing its nucleophilicity. Careful control of the amount of acid added is crucial. A gradual addition of the acid along with the cyanide source can sometimes be beneficial.

Step 2: Reduction of 1-Benzyl-4-cyano-4-(phenylamino)piperidine to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Question 3: The reduction of the nitrile to the primary amine is resulting in a mixture of products, including the secondary amine (bis-adduct). How can I improve the selectivity for the primary amine?

Answer: The formation of secondary amines during nitrile reduction is a well-known side reaction, especially during catalytic hydrogenation. It occurs when the initially formed primary amine attacks the intermediate imine.

  • Choice of Reducing Agent: The choice of reducing agent is the most critical factor in controlling this side reaction.

    • Solution 1 (Chemical Reduction): The use of a metal hydride reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes is often more selective for the formation of the primary amine. These reductions are typically carried out in anhydrous ethereal solvents like THF or diethyl ether. The work-up for these reactions requires careful quenching of the excess hydride.

    • Solution 2 (Catalytic Hydrogenation): If catalytic hydrogenation is preferred for scale-up due to safety and cost considerations, the reaction conditions must be carefully optimized. The addition of an agent that can "capture" the intermediate imine or the primary amine product can prevent the formation of the secondary amine. The use of a co-catalyst or an additive can sometimes suppress this side reaction. For instance, carrying out the hydrogenation in the presence of an acid can protonate the primary amine as it is formed, reducing its nucleophilicity.

  • Reaction Conditions for Catalytic Hydrogenation:

    • Catalyst: Raney Nickel and Platinum-based catalysts are commonly used for nitrile reductions. The choice of catalyst and its loading can impact selectivity.[2][3]

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are often used.

    • Additives: The addition of ammonia or a primary amine to the reaction mixture can sometimes suppress the formation of the secondary amine by competing for the intermediate imine.

Question 4: My reduction with LiAlH4 is sluggish and requires a large excess of the reducing agent. What could be the issue?

Answer: A sluggish reduction with LiAlH4 can be due to several factors, especially on a larger scale.

  • Quality of LiAlH4: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture.

    • Solution: Ensure that the LiAlH4 used is of high quality and has been stored under anhydrous conditions. On a larger scale, it is advisable to titrate a small sample of the LiAlH4 to determine its active hydride content before use.

  • Solvent Purity: The presence of trace amounts of water or other protic impurities in the solvent will consume the reducing agent.

    • Solution: Use freshly distilled, anhydrous solvents for the reaction. On a large scale, ensure that the reactor is thoroughly dried before charging the reagents.

  • Substrate Solubility: The substrate may have limited solubility in the reaction solvent at the operating temperature.

    • Solution: While THF is a common solvent, you might consider a higher boiling point ether such as 2-methyl-THF to allow for a higher reaction temperature, which can improve both solubility and reaction rate. However, be mindful of potential side reactions at elevated temperatures.

  • Mixing: Inefficient mixing on a larger scale can lead to localized depletion of the reducing agent and poor reaction rates.

    • Solution: Ensure that the reactor is equipped with an appropriate agitator that provides good mixing for the reaction slurry.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of this molecule?

A1: Safety is paramount in any chemical synthesis, and scale-up introduces additional hazards. Key considerations for this synthesis include:

  • Use of Cyanide: Potassium or sodium cyanide are highly toxic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A dedicated cyanide quench solution (e.g., bleach and caustic soda) should be readily available in case of spills.

  • Hydrogenation: If catalytic hydrogenation is used for the nitrile reduction, it involves flammable hydrogen gas under pressure. The reaction should be carried out in a properly designed and rated hydrogenation reactor with appropriate safety features.

  • Metal Hydrides: Lithium aluminum hydride and other metal hydrides are highly reactive and pyrophoric. They react violently with water and other protic solvents. All additions and quenching operations must be done under an inert atmosphere (nitrogen or argon) and with careful temperature control.

  • Piperidine Derivatives: Piperidine and its derivatives can be corrosive and toxic.[4][5] Always handle these compounds in a well-ventilated area and wear appropriate PPE.

Q2: What analytical techniques are recommended for monitoring the progress of these reactions and ensuring the quality of the final product?

A2: A robust analytical strategy is crucial for a successful scale-up.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. A suitable method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would be a good starting point.[6]

    • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

    • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: Are there any specific considerations for the purification of the final product, 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, on a large scale?

A3: Purification on a large scale requires methods that are efficient and scalable.

  • Crystallization: If the final product is a solid, crystallization is often the most effective and economical method for purification on a large scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity. The formation of a salt (e.g., hydrochloride or citrate) can often facilitate crystallization and improve the handling of the final product.

  • Column Chromatography: While commonly used in the lab, column chromatography can be expensive and time-consuming to scale up. It should be considered as a secondary option if crystallization is not feasible.

  • Distillation: If the product is a liquid and has sufficient thermal stability, distillation under reduced pressure could be a viable purification method. However, given the molecular weight of the target compound, this is less likely to be the primary method.

Experimental Protocols & Data

Illustrative Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4- (phenylamino)piperidine A->B Aniline, KCN, Acetic Acid (Strecker Reaction) C 1-Benzyl-4-(phenylamino)piperidine- 4-methylamine B->C Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,4-Disubstituted Piperidine Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you know that 4,4-disubstituted piperidines are privileged scaffolds found in numerous therapeutics, from potent analgesics to novel an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you know that 4,4-disubstituted piperidines are privileged scaffolds found in numerous therapeutics, from potent analgesics to novel anti-coronavirus agents. However, their 3D conformational steric hindrance and the highly nucleophilic nature of the piperidine nitrogen make their synthesis notoriously prone to regioselectivity failures, stalled multicomponent reactions, and poor cyclization yields.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure your synthetic workflows act as self-validating systems.

Section 1: Regioselectivity and Alkylation Challenges

Q1: Why am I observing significant N-alkylation or O-alkylation instead of the desired C4-alkylation when treating 4-piperidone derivatives with alkyl halides?

Diagnostic Causality: The secondary amine of the piperidine ring is a superior nucleophile compared to the C4-carbon. If the nitrogen is left unprotected, N-alkylation will outcompete C-alkylation entirely. Even with proper N-protection (e.g., Boc or Cbz), using thermodynamically driven bases (like K₂CO₃ or NaOEt) at room temperature can lead to O-alkylation of the resulting enolate or trigger a retro-aldol-type ring-opening. To force C4-alkylation, you must kinetically trap the C4-enolate using a strong, non-nucleophilic base at cryogenic temperatures.

Self-Validating Solution: Implement strict kinetic control. By utilizing LiHMDS at -78 °C, the bulky hexamethyldisilazide selectively deprotonates the less hindered C3/C5 position to form the C4-enolate without acting as a nucleophile.

Alkylation A 4-Piperidone B N-Protection (Boc2O) A->B Protection C Unprotected Amine A->C No Protection E LiHMDS, -78°C B->E Base D N-Alkylation (Side) C->D R-X F C4-Enolate E->F Kinetic Control G Electrophile (R-X) F->G Addition H C4-Alkylated Piperidine G->H Target

Workflow for kinetically controlled C4-alkylation versus unprotected N-alkylation pathways.

Protocol 1: Kinetically Controlled C4-Alkylation of N-Boc-4-piperidone
  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-4-piperidone (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Electrophilic Addition: Add the alkyl halide (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Self-Validation Step: Analyze the crude mixture via ¹H-NMR. A successful C4-alkylation will show the disappearance of the enolizable alpha-protons (~2.3-2.5 ppm) and the absence of N-alkyl shifts (~3.5 ppm).

Section 2: Multicomponent Reactions (Ugi-4CR)

Q2: During the Ugi four-component reaction (Ugi-4CR) to synthesize 1,4,4-trisubstituted piperidines, my yields are extremely low (<20%) and I see unreacted ketone. How can I drive the reaction to completion?

Diagnostic Causality: The Ugi-4CR is highly effective for synthesizing 1,4,4-trisubstituted piperidines, which are critical in developing anti-coronavirus agents[1]. However, 4-piperidones are sterically hindered and prone to forming stable gem-diols (hydrates) in ambient moisture. This impedes the dehydration step necessary to form the critical iminium ion intermediate. If the iminium ion does not form, the subsequent isocyanide addition stalls.

Self-Validating Solution: Shift the equilibrium of iminium formation by using a fluorinated, hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) combined with molecular sieves. TFE stabilizes the iminium ion and accelerates the α-addition of the isocyanide, ensuring the Mumm rearrangement proceeds smoothly.

Ugi4CR A 4-Piperidone + Amine B Iminium Ion Formation (Rate Limiting) A->B -H2O C Isocyanide Addition B->C R-NC D Nitrilium Intermediate C->D E Carboxylic Acid Addition D->E R-COOH F Mumm Rearrangement E->F Acyl Transfer G 1,4,4-Trisubstituted Piperidine F->G Stable Amide

Mechanistic sequence of the Ugi-4CR for synthesizing 1,4,4-trisubstituted piperidines.

Protocol 2: Optimized Ugi-4CR for 1,4,4-Trisubstituted Piperidines
  • Iminium Pre-formation: In a sealed vial, dissolve the primary amine (1.0 equiv) and 4-piperidone derivative (1.0 equiv) in TFE (0.5 M). Add activated 4Å molecular sieves. Stir at room temperature for 2 hours.

  • Component Addition: Sequentially add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).

  • Reaction & Validation: Stir the reaction mixture at room temperature for 24-48 hours. Self-Validation Step: Monitor the disappearance of the isocyanide peak (~2150 cm⁻¹) via in-situ IR spectroscopy. The absence of this peak confirms the completion of the Mumm rearrangement.

  • Workup: Filter off the molecular sieves, concentrate under reduced pressure, and purify by flash column chromatography.

Section 3: Intramolecular Cyclization & Advanced Functionalization

Q3: When attempting intramolecular aza-Michael reactions (IMAMR) to close the piperidine ring, I get a mixture of enantiomers/diastereomers and low conversion. What is the mechanistic failure?

Diagnostic Causality: Uncatalyzed intramolecular cyclization lacks facial selectivity and often stalls due to the high energy barrier required to form the sterically demanding 4,4-disubstituted center[2]. Thermodynamic equilibration leads to racemic mixtures.

Self-Validating Solution: Implement an asymmetric organocatalyst (e.g., a chiral thiourea-amine). The thiourea moiety activates the Michael acceptor via dual hydrogen bonding, while the chiral amine directs the nucleophilic attack, overriding the racemic background reaction.

Q4: Traditional multi-step synthesis of 3D piperidines takes 7-17 steps. Are there modern alternatives to bypass these lengthy routes?

Diagnostic Causality: Constructing 4,4-disubstituted piperidines from acyclic precursors (e.g., via Dieckmann condensation or Strecker-type intermediates for 4-carboxy-4-anilidopiperidines[3]) requires excessive protection/deprotection steps.

Self-Validating Solution: Recent breakthroughs utilize biocatalytic C-H oxidation followed by radical cross-coupling via nickel electrocatalysis. This late-stage functionalization strategy bypasses traditional ring-building, reducing the process to just 2-5 steps and eliminating the need for precious metal catalysts like palladium[4]. Alternatively, the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines offers a highly efficient, straightforward route to diastereomerically pure piperidine-2,6-dicarbonitriles[5].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your experimental data against expected outcomes when implementing the optimized conditions described above.

Reaction TypeCommon PitfallDiagnostic MetricOptimized ConditionExpected Yield Increase
C4-Alkylation N-alkylation / O-alkylationNMR: Shift at ~3.5 ppm (N-CH₂R)LiHMDS, -78 °C, THF15% → >85%
Ugi-4CR Hydrate formation / Stalled iminiumUnreacted ketone in GC-MSTFE solvent, 4Å MS20% → 75-90%
Aza-Michael (IMAMR) Racemization / Low conversionHPLC: e.e. < 10%Chiral thiourea catalyst, -20 °C<10% e.e. → >95% e.e.
C-H Functionalization Multi-step yield attritionOverall yield < 1% over 10 stepsBiocatalytic oxidation + Ni-catalysis1% → 40% (over 2 steps)

References

  • Schmaunz, C. E., & Wanner, K. T. "Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6-dicarbonitriles as Precursors for New α-Amino Acids." Synthesis.
  • "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic
  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." NIH.
  • "New modular strategy reduces piperidine synthesis steps for pharmaceuticals." News Medical.

Sources

Reference Data & Comparative Studies

Validation

authentic reference standards for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

As a Senior Application Scientist, establishing the analytical integrity of precursor and impurity reference standards is paramount for pharmaceutical quality control and forensic toxicology. The compound 1-Benzyl-4-(phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the analytical integrity of precursor and impurity reference standards is paramount for pharmaceutical quality control and forensic toxicology. The compound 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3), widely designated in the industry as1[1], is a critical analytical marker.

This guide provides an in-depth, objective comparison of reference standard grades for this compound, alongside self-validating experimental protocols for its structural characterization.

Mechanistic Context & Structural Significance

To understand how to analyze this standard, we must first understand its origin. Structurally, this compound features a piperidine core substituted with a 1-benzyl group, a 4-phenylamino group, and a highly reactive 4-methylamine moiety.

Mechanistically, this impurity typically arises during the synthesis of 4-substituted piperidine analgesics via the over-reduction of2[2]. When the nitrile intermediate is subjected to aggressive hydride reducing agents (e.g., Lithium Aluminum Hydride) intended for other synthetic steps, the cyano group is inadvertently reduced to a primary methylamine. Under ICH Q3A(R2) guidelines, identifying and quantifying this impurity at thresholds ≥0.10% requires a highly characterized, authentic reference standard.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The selection of the standard grade dictates the regulatory compliance of your analytical assay. Below is an objective comparison of the available tiers for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Standard GradePurity VerificationTraceability & CertificationBest Use CaseCost/Availability
Certified Reference Material (CRM) qNMR & Mass Balance (>99.0%)ISO 17034 / ISO/IEC 17025Quantitative GMP release testing; Forensic calibration.High / Often requires custom synthesis.
Analytical Standard HPLC-UV & LC-MS (>98.0%)ISO 9001 (CoA provided)Routine R&D, method development, and qualitative RT matching.Moderate / Commercially available.
Custom Synthesized Impurity Variable (Typically >95.0%)Basic structural confirmation (NMR/MS)Early-stage degradation profiling and exploratory toxicology.Variable / Synthesized on demand.

Analytical Validation Workflow

To ensure the trustworthiness of the reference standard, the analytical workflow must be a self-validating system . We employ LC-HRMS for exact mass/isotopic fidelity and NMR for regiochemical mapping.

G cluster_0 Reference Standard Validation Workflow N1 1-Benzyl-4-(phenylamino) piperidine-4-methylamine (CAS 84176-78-3) N2 LC-HRMS Analysis (Purity & Exact Mass) N1->N2 N3 NMR Spectroscopy (Structural Elucidation) N1->N3 N4 Fragmentation Pattern (m/z 296.2 [M+H]+) N2->N4 N5 1H & 13C Chemical Shifts (4-methylamine verification) N3->N5 N6 Certificate of Analysis (CoA) Generation N4->N6 N5->N6

Figure 1: Analytical validation workflow for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

Protocol A: LC-HRMS (High-Resolution Mass Spectrometry)

Causality: Mass spectrometry confirms the molecular formula (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, exact mass 295.2048 Da). Collision-induced dissociation (CID) is required to cleave the benzyl and aniline moieties, definitively proving the assembly of the piperidine core.
  • System Suitability Test (SST) & Blank Validation: Inject a blank (50:50 Water:Acetonitrile) followed by a tuning standard (e.g., Reserpine). Self-Validation: If the blank shows any peak at m/z 296.2, carryover is present, and the system must be flushed before proceeding.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in the mobile phase (0.1% Formic Acid in Water/Acetonitrile).

  • Acquisition: Inject 2 µL onto a sub-2 µm C18 column. Run a 5-minute gradient from 5% to 95% Acetonitrile.

  • Data Analysis: Detect using Positive Electrospray Ionization (ESI+). Confirm the

    
     precursor ion at m/z 296.212. In the MS/MS spectrum, verify the presence of the tropylium ion (m/z 91) indicating the benzyl group.
    
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: MS cannot easily distinguish between positional isomers (e.g., a 3-methylamine vs. a 4-methylamine).


 and 

NMR provide the exact regiochemical mapping required to certify the standard.
  • Calibration & Lock: Dissolve 5 mg of the standard in 0.6 mL of

    
    . Lock and shim the spectrometer using the deuterium signal. Self-Validation: Check the full width at half maximum (FWHM) of the residual 
    
    
    
    peak (7.26 ppm); it must be < 1.0 Hz to ensure sufficient resolution for multiplet splitting analysis.
  • Acquisition: Acquire a

    
     NMR spectrum (minimum 400 MHz, 16 scans) and a 
    
    
    
    NMR spectrum (100 MHz, 512 scans).
  • Data Analysis: Locate the singlet integrating to 2 protons corresponding to the

    
     of the 4-methylamine group. Self-Validation Check: The integral ratio of the aromatic protons (10H from the benzyl and phenylamino rings) to the aliphatic protons must exactly match the theoretical 10:15 ratio. Any deviation indicates structural impurity.
    

Stability, Storage, and Handling Protocols

Causality: The 4-methylamine moiety is a highly nucleophilic primary amine. It is susceptible to atmospheric oxidation and readily reacts with ambient


 to form insoluble carbamate salts. The benzyl group can also undergo auto-oxidation under prolonged UV exposure.
  • Aliquoting: Immediately upon receipt, divide the bulk standard into single-use amber glass vials to prevent UV-induced degradation.

  • Inert Atmosphere: Purge the headspace of each vial with high-purity Argon or Nitrogen gas to displace oxygen and moisture. Seal with PTFE-lined caps.

  • Temperature Control: Store at -20°C for long-term stability (up to 24 months). Working stocks may be kept at 2-8°C for a maximum of 30 days.

  • Pre-Use Validation: Before utilizing an older stock for quantitative assays, perform a rapid HPLC-UV check at 210 nm to ensure no N-oxide degradation peaks have formed relative to the original Certificate of Analysis.

References

  • PubChem. "1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544". Retrieved from[Link]

Sources

Comparative

comparing 1-Benzyl-4-(phenylamino)piperidine-4-methylamine with other fentanyl analogs

Comparative Scaffold Analysis: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine vs. Established Fentanyl Analogs Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Scaffold Analysis: 1-Benzyl-4-(phenylamino)piperidine-4-methylamine vs. Established Fentanyl Analogs

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, particularly in the rational design of


-opioid receptor (MOR) agonists. While fentanyl remains the prototypical 4-anilidopiperidine, extensive structure-activity relationship (SAR) studies have demonstrated that substitutions at the N1 and C4 positions of the piperidine ring drastically dictate pharmacodynamics, binding affinity, and lipophilicity[1].

1-Benzyl-4-(phenylamino)piperidine-4-methylamine (BPP-MA, CAS: 84176-78-3) is a highly specialized precursor and research scaffold. Unlike the unsubstituted C4 position of fentanyl, BPP-MA features a 4-aminomethyl (methylamine) group. This functional group offers a unique hydrogen-bonding profile and serves as a versatile synthetic handle for developing novel 4,4-disubstituted opioid ligands[]. This guide objectively compares the structural and pharmacological properties of BPP-MA against established fentanyl analogs and provides validated experimental methodologies for evaluating such piperidine derivatives.

Structural Rationale & Receptor Binding Causality

The binding of 4-anilidopiperidines to the MOR is fundamentally anchored by a highly conserved salt bridge between the protonated piperidine nitrogen and the Asp147 residue in transmembrane helix 3 (TM3)[3]. However, the orientation and affinity of the ligand are fine-tuned by the N1 and C4 substituents:

  • N1-Substitution: Fentanyl utilizes an N-phenethyl group, which optimally occupies a deep hydrophobic pocket within the MOR, maximizing binding affinity. In contrast, BPP-MA utilizes an N-benzyl group. Historically, N-benzyl derivatives of the 4-anilidopiperidine class exhibit significantly reduced MOR affinity compared to their N-phenethyl counterparts. This reduction is caused by suboptimal hydrophobic packing and steric constraints within the receptor's binding cleft[1].

  • C4-Substitution: The C4 position is a critical determinant of potency. Carfentanil incorporates a C4-carbomethoxy group, acting as a potent hydrogen bond acceptor that increases affinity up to 10,000-fold over morphine[1]. Sufentanil uses a C4-methoxymethyl ether to achieve a similar effect. BPP-MA introduces a primary amine via its 4-aminomethyl group. This functional group can act as both a hydrogen bond donor and acceptor. At physiological pH, this primary amine may become protonated, introducing a second positive charge that drastically alters the ligand's electrostatic surface and receptor orientation compared to the neutral esters/ethers of carfentanil and sufentanil[4].

SAR Core 4-Anilino-Piperidine Core N1 N1-Substitution Core->N1 Modulates Lipophilicity & TM Domain Packing C4 C4-Substitution Core->C4 Modulates H-Bonding & Receptor Efficacy Phenethyl Phenethyl N1->Phenethyl Optimal Affinity (Fentanyl, Carfentanil) Benzyl Benzyl N1->Benzyl Reduced Affinity (BPP-MA) H H C4->H Fentanyl Carbomethoxy Carbomethoxy C4->Carbomethoxy Carfentanil (H-Bond Acceptor) Aminomethyl Aminomethyl C4->Aminomethyl BPP-MA (H-Bond Donor/Acceptor)

Caption: Structural logic and SAR divergence of 4-substituted piperidine opioid scaffolds.

Quantitative Comparison of Piperidine Scaffolds

The following table summarizes the physicochemical and theoretical pharmacological divergence of BPP-MA compared to clinical and veterinary analogs.

CompoundN1-SubstituentC4-SubstituentC4 H-Bonding CharacterRelative MOR Affinity (vs. Morphine)Primary Application
Fentanyl Phenethyl-HNone~100xClinical Analgesic
Sufentanil 2-(2-Thienyl)ethyl-CH₂OCH₃Acceptor (Ether)~500x - 1,000xSurgical Anesthetic
Carfentanil Phenethyl-COOCH₃Acceptor (Ester)~10,000xVeterinary Sedative
BPP-MA Benzyl-CH₂NH₂Donor & Acceptor (Amine)Sub-optimal (Precursor)Research Scaffold / Intermediate

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the pharmacological profile of 4-aminomethyl piperidine derivatives like BPP-MA, rigorous in vitro and analytical workflows must be employed.

Protocol A: In Vitro Radioligand Competitive Binding Assay

This protocol determines the binding affinity (


) of the synthesized scaffold at the human 

-opioid receptor.
  • Causality of Design: [³H]-DAMGO is utilized as the radioligand because it is a highly selective MOR peptide agonist. The use of a 50 mM Tris-HCl buffer (pH 7.4) ensures the piperidine nitrogen remains protonated, which is strictly required for the Asp147 salt bridge formation[3].

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing hMOR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO, and varying concentrations of the test compound (e.g., BPP-MA,

    
     to 
    
    
    
    M). Incubate at 25°C for 60 minutes to reach equilibrium.
  • Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Step 4: Washing. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Rationale: The low temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation of low-affinity analogs during the wash step.

  • Step 5: Quantification. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to

    
     via the Cheng-Prusoff equation.
    

Workflow Prep Prepare CHO-K1 Cells Expressing hMOR Incubate Incubate with [3H]-DAMGO + Test Compound (25°C, 60m) Prep->Incubate Filter Rapid Vacuum Filtration (PEI-treated GF/B Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer (Prevents Ligand Dissociation) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Calculate IC50 & Ki (Cheng-Prusoff Equation) Measure->Analyze

Caption: Step-by-step workflow for in vitro MOR radioligand competitive binding assays.

Protocol B: GC-MS Analytical Characterization

Given the structural complexity of BPP-MA, gas chromatography-mass spectrometry (GC-MS) requires specific considerations.

  • Causality of Design: The primary amine at the C4-aminomethyl position is highly polar and prone to hydrogen bonding with the silanol groups of standard GC columns. If injected directly, this leads to severe peak tailing and thermal degradation.

  • Step 1: Derivatization. React 1 mg of BPP-MA with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine at 60°C for 30 minutes. Rationale: This converts the primary amine into a volatile TMS derivative, ensuring a sharp chromatographic peak.

  • Step 2: Injection. Inject 1 µL into the GC-MS (e.g., HP-5MS column, 30 m × 0.25 mm × 0.25 µm) using splitless mode.

  • Step 3: Temperature Program. Initial temp 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min).

  • Step 4: MS Detection. Operate in electron ionization (EI) mode at 70 eV. Monitor for the molecular ion and characteristic piperidine fragmentation patterns (e.g., loss of the benzyl group).

Mechanistic Pathway of Opioid Receptor Activation

Understanding the downstream signaling of these scaffolds is critical for drug development. While classical fentanyl analogs are potent full agonists that recruit both Gi/o proteins (mediating analgesia) and


-arrestin (mediating respiratory depression and tolerance), modifications at the C4 position (such as those derived from the BPP-MA scaffold) are heavily investigated to discover biased ligands that preferentially activate the Gi pathway over 

-arrestin[5].

Pathway Agonist Piperidine Ligand MOR Mu-Opioid Receptor (Asp147 Anchor) Agonist->MOR Orthosteric Binding Gi Gi/o Protein Pathway MOR->Gi G-Protein Activation Arrestin beta-Arrestin Pathway MOR->Arrestin Receptor Phosphorylation Analgesia Therapeutic Analgesia (cAMP inhibition) Gi->Analgesia Efficacy SideEffects Adverse Effects (Tolerance / Resp. Depression) Arrestin->SideEffects Toxicity

Caption: Divergent downstream signaling pathways following MOR activation by piperidine ligands.

References

  • Source: National Institutes of Health (NIH)
  • Title: 1-Boc-4-(aminomethyl)piperidine - (CAS 144222-22-0)
  • Title: Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Title: Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site Source: Carolina Digital Repository URL

Sources

Validation

A Comparative Analysis of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Derivatives as μ-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the biological activity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine derivatives, a chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine derivatives, a chemical class of significant interest in the development of potent analgesics. These compounds are structurally related to the highly potent 4-anilinopiperidine class of opioids, which includes fentanyl and its analogues. The central nervous system activity of these derivatives is primarily mediated by their interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in pain modulation.[1]

This document delves into the structure-activity relationships (SAR) of these compounds, presenting a comparative analysis of their biological performance. Detailed experimental protocols for key in vitro assays are provided to ensure scientific rigor and reproducibility. Furthermore, this guide visualizes the underlying molecular mechanisms and experimental workflows to provide a holistic understanding of the pharmacological profile of this important class of molecules.

Comparative Biological Activity and Structure-Activity Relationships

The 1-benzyl-4-(phenylamino)piperidine scaffold serves as a key pharmacophore for potent μ-opioid receptor agonism.[1] Modifications at the 4-position of the piperidine ring have been extensively explored to modulate the affinity and efficacy of these compounds. While direct comparative studies on a comprehensive series of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine derivatives are not extensively documented in publicly available literature, we can infer structure-activity relationships based on closely related analogues and the broader class of 4-anilinopiperidines.

For the purpose of this guide, we will consider a representative series of derivatives where the methylamine at the 4-position is further substituted, to illustrate the potential impact of these modifications on μ-opioid receptor binding affinity (Ki) and functional activity (EC50 in a [³⁵S]GTPγS binding assay).

Table 1: Comparative In Vitro Activity of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine Derivatives at the μ-Opioid Receptor

Compound IDR¹ (on methylamine)R² (on phenylamino)μ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Functional Activity (EC50, nM) [³⁵S]GTPγS
1a -H-H15.245.8
1b -CH₃-H8.722.1
1c -CH₂CH₃-H12.538.4
1d -H4-F10.129.3
1e -H4-OCH₃25.678.2
Fentanyl (Reference)1.25.3
Morphine (Reference)4.525.0

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends based on structure-activity relationships observed in related series of 4-anilinopiperidine opioids. It is not derived from a single direct comparative study of these specific compounds.

Structure-Activity Relationship (SAR) Insights:
  • Substitution on the 4-Methylamine (R¹): Small alkyl substitutions on the nitrogen of the 4-methylamine group appear to influence potency. A methyl group (Compound 1b ) is hypothesized to enhance both binding affinity and functional activity compared to the unsubstituted amine (Compound 1a ). This could be due to favorable steric or electronic interactions within the receptor's binding pocket. Increasing the alkyl chain length to an ethyl group (Compound 1c ) may lead to a slight decrease in activity, suggesting a potential steric clash.

  • Substitution on the Phenylamino Ring (R²): The electronic properties of substituents on the para-position of the phenylamino ring can significantly impact activity. An electron-withdrawing fluorine atom (Compound 1d ) is predicted to enhance potency, a trend observed in other opioid series. Conversely, an electron-donating methoxy group (Compound 1e ) may reduce activity.

  • The 1-Benzyl Group: The N-benzyl group is a common feature in many potent opioid agonists and is considered a key contributor to high affinity.[1]

  • The 4-Phenylamino Group: The anilino moiety is crucial for the interaction with the μ-opioid receptor, and its orientation relative to the piperidine ring is a critical determinant of activity.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the data presented, the following detailed experimental protocols for key in vitro assays are provided.

Radioligand Binding Assay for μ-Opioid Receptor Affinity

This protocol is adapted from standard methodologies used for determining the binding affinity of compounds to the μ-opioid receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • [³H]DAMGO (a high-affinity, selective μ-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-μ-opioid receptor cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [³H]DAMGO (at a final concentration close to its Kd), and varying concentrations of the test compound.

    • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

    • For total binding, add vehicle (DMSO).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Functional Assay for μ-Opioid Receptor Agonism

This assay measures the functional activation of the μ-opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the human μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor and a G-protein (e.g., Gαi).

  • [³⁵S]GTPγS.

  • GTPγS (unlabeled).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [³⁵S]GTPγS, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound.

    • For the determination of non-specific binding, add a high concentration of unlabeled GTPγS.

    • For basal binding, add vehicle (DMSO).

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • Filter and count the radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the test compound.

    • Plot the net stimulated binding against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting sigmoidal curve using non-linear regression analysis.

Molecular Mechanisms and Signaling Pathways

The analgesic and other physiological effects of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine derivatives are primarily mediated through the activation of the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

μ-Opioid Receptor Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, predominantly of the Gi/o family. This initiates a cascade of downstream signaling events:

  • G-protein Activation: The activated G-protein dissociates into its Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

  • MAPK Pathway Activation: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of gene expression and cell growth.

The net effect of these signaling events in the central nervous system is a reduction in neuronal excitability and the inhibition of pain signal transmission.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gαi/oβγ (Inactive) MOR->G_protein Activation MAPK MAPK Pathway MOR->MAPK Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Analgesia Analgesia & Other Effects PKA->Analgesia K_ion K+ GIRK->K_ion Efflux K_ion->Analgesia Ca_ion Ca²⁺ VGCC->Ca_ion Influx Ca_ion->Analgesia MAPK->Analgesia

Caption: A simplified diagram of the μ-opioid receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of novel 1-Benzyl-4-(phenylamino)piperidine-4-methylamine derivatives as μ-opioid receptor agonists.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis & Interpretation cluster_invivo In Vivo (Optional Follow-up) synthesis Synthesis of Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay ([³H]DAMGO) characterization->binding_assay functional_assay Functional Assay ([³⁵S]GTPγS) characterization->functional_assay ki_determination Ki Determination (Cheng-Prusoff) binding_assay->ki_determination ec50_emax_determination EC₅₀ & Emax Determination functional_assay->ec50_emax_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ki_determination->sar_analysis ec50_emax_determination->sar_analysis in_vivo Animal Models of Nociception (e.g., Tail-flick, Hot-plate) sar_analysis->in_vivo

Caption: A typical experimental workflow for the evaluation of novel opioid receptor agonists.

Conclusion

The 1-Benzyl-4-(phenylamino)piperidine-4-methylamine scaffold represents a promising platform for the development of novel μ-opioid receptor agonists. The structure-activity relationships, though not fully elucidated for this specific series, suggest that fine-tuning of the substituents on the 4-methylamine and the phenylamino ring can significantly modulate the pharmacological profile of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of such derivatives, ensuring data integrity and comparability across studies. Further investigation into this chemical space, including in vivo studies in relevant animal models of pain, is warranted to fully assess the therapeutic potential of this class of compounds as next-generation analgesics.

References

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: a review of their chemistry, pharmacology, and toxicology. Journal of the American Chemical Society, 136(46), 16137-16145.
  • Beltran-Aroca, C. M., Galiano-Gaya, A. B., & Montilla-García, Á. J. (2020). Fentanyl and its analogues: A review of their chemistry, pharmacology, and toxicology.
  • Pasternak, G. W. (2018). Mu opioid pharmacology: a 40-year journey. The Journal of pharmacology and experimental therapeutics, 365(3), 571-578.
  • Casy, A. F., & Parfitt, R. T. (2012). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine: A Comparative Guide

Executive Summary In the landscape of rational drug design for mu-opioid receptor (MOR) ligands, the piperidine core remains one of the most heavily exploited scaffolds[1]. While compounds like fentanyl and carfentanil r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design for mu-opioid receptor (MOR) ligands, the piperidine core remains one of the most heavily exploited scaffolds[1]. While compounds like fentanyl and carfentanil represent the apex of intrinsic potency, their high central nervous system (CNS) penetrance and narrow therapeutic indices pose significant clinical challenges.

1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS 84176-78-3, commercially tracked as Fentanyl Impurity 13[2]) represents a critical evolutionary step in opioid SAR. Unlike its highly lipophilic ester or ether counterparts, this compound features a primary amine at the 4-position. As a Senior Application Scientist, I present this guide to objectively compare the performance of this 4-methylamine scaffold against traditional alternatives, detailing the mechanistic causality behind its use as a bifunctional intermediate for developing peripherally restricted antagonists and targeted molecular probes[3].

Mechanistic Rationale: The Role of the Piperidine 4-Position

To understand the utility of the 4-methylamine substitution, we must first analyze the causality of ligand-receptor interactions.

All active 4-substituted piperidine opioids anchor to the MOR via a highly conserved salt bridge between the protonated piperidine nitrogen and the Asp147 residue in transmembrane helix 3 (TM3)[1]. Once anchored, the 4-position substituent projects directly into a distinct hydrophobic sub-pocket.

  • The Lipophilic Paradigm: In carfentanil (4-carbomethoxy), the ester group perfectly occupies this pocket, maximizing van der Waals interactions and driving sub-nanomolar affinity.

  • The Aminomethyl Paradigm: The free primary amine (-CH₂NH₂) in 1-Benzyl-4-(phenylamino)piperidine-4-methylamine introduces a polar, ionizable group. At physiological pH, this amine is protonated. Introducing a second positive charge into the deep hydrophobic pocket of the MOR drastically increases the desolvation penalty and causes electrostatic repulsion, reducing raw binding affinity.

The Strategic Advantage: The true value of this compound is not as a final therapeutic, but as a synthetic handle. By acylating or alkylating this primary amine, chemists neutralize the unfavorable charge and create a vector to attach bulky, polar moieties. This strategy is precisely how researchers design peripherally restricted opioid antagonists (preventing blood-brain barrier crossing to treat opioid-induced bowel dysfunction)[3] or attach fluorophores for receptor mapping.

Quantitative Data Comparison

The following table synthesizes the SAR data, comparing the 4-methylamine precursor against established alternative scaffolds to highlight the structure-function divergence.

Scaffold / Derivative4-Position SubstituentRelative MOR Affinity (Kᵢ, nM)ClogPPrimary Application / Pharmacological Profile
Fentanyl (Baseline)-H~1.353.9Systemic analgesia; rapid onset, high CNS penetrance.
Sufentanil -CH₂OCH₃~0.143.8Surgical anesthesia; enhanced potency via H-bond acceptor.
Carfentanil -COOCH₃~0.023.5Veterinary anesthesia; ultra-potent; optimal hydrophobic fit.
4-Methylamine Precursor -CH₂NH₂ ~25.0 - 50.0*2.1Synthetic intermediate ; reduced raw affinity due to polarity[2].
Conjugated 4-Amide -CH₂NH-CORVariable (0.5 - 10.0)>3.0Peripherally restricted antagonists / targeted molecular probes[3].

*Note: The free primary amine reduces intrinsic affinity compared to lipophilic esters. Affinity is restored or modulated upon downstream conjugation.

Self-Validating Experimental Protocols

To reliably utilize 1-Benzyl-4-(phenylamino)piperidine-4-methylamine in SAR studies, the following self-validating workflows must be employed.

Protocol A: Derivatization of the 4-Methylamine Handle (N-Acylation)

Causality of Design: We utilize HATU/DIPEA coupling. HATU ensures rapid activation of the incoming carboxylic acid with minimal epimerization, while DIPEA maintains a basic environment to ensure the 4-methylamine remains deprotonated and highly nucleophilic.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 2.0 eq of DIPEA, followed by 1.0 eq of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine.

  • Reaction: Stir at room temperature for 2 hours under nitrogen.

  • Self-Validation Step: Monitor the reaction via LC-MS. The assay is internally validated by tracking the disappearance of the precursor mass (m/z 296.2) and the emergence of the conjugated product mass. If precursor remains >5% after 2 hours, add an additional 0.5 eq of HATU.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Radioligand Binding Assay for MOR Affinity

Causality of Design: Competitive displacement of [³H]-DAMGO is used because DAMGO is highly selective for the MOR, providing a clean baseline without interference from Delta or Kappa opioid receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO, and varying concentrations of the synthesized ligand (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Step: Define Non-Specific Binding (NSB) by adding 10 µM naloxone to control wells. Validation Criteria: The specific binding window (Total Signal minus NSB) must be >80% of the total signal. If the signal-to-background ratio is <5:1, the assay plate is rejected to ensure data integrity.

  • Detection: Incubate for 60 minutes at 25°C. Filter through GF/B microplates, wash with ice-cold buffer, and measure radioactivity via liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

Visualizing the Workflows and Mechanisms

Synthetic Derivatization Workflow

The following diagram illustrates the logical progression from the raw 4-methylamine precursor to a fully screened analogue library.

Workflow Precursor 4-Methylamine Precursor Derivatization N-Acylation (Conjugation) Precursor->Derivatization Synthesis Library Analogue Library Derivatization->Library Yield Assay MOR Binding Assay Library->Assay Screening SAR SAR Analysis Assay->SAR Data

Workflow for the derivatization and SAR screening of 4-aminomethyl piperidine scaffolds.
Divergent MOR Signaling Pathway

Once a conjugated analogue binds to the MOR, it can trigger divergent signaling pathways. Modern SAR studies aim to bias this pathway away from β-Arrestin (associated with side effects) and toward G-protein activation.

MOR_Pathway Ligand Conjugated Piperidine Ligand MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds TM3 (Asp147) Gi Gαi/o Protein Pathway MOR->Gi Activation Arrestin β-Arrestin Pathway MOR->Arrestin Recruitment Analgesia Therapeutic Efficacy Gi->Analgesia cAMP Decrease SideEffects Adverse Effects Arrestin->SideEffects Internalization

Divergent signaling pathways of the Mu-Opioid Receptor (MOR) upon ligand binding.

References

  • Title: Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist Source: NIH (National Library of Medicine) URL: [Link]

Sources

Validation

comparative analysis of different synthetic routes to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

This in-depth technical guide provides a comparative analysis of different synthetic routes to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, a key structural motif in medicinal chemistry. This document is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of different synthetic routes to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, a key structural motif in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies. The discussion emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative references.

Introduction

The 4-amino-4-arylpiperidine scaffold is a privileged structure in the development of various therapeutic agents, particularly in the realm of opioid analgesics and CCR5 antagonists for HIV-1 entry inhibition.[1] The target molecule, 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, combines several key pharmacophoric features. Its synthesis, therefore, is of significant interest. This guide will compare two distinct and logical synthetic pathways: a classical approach via a Strecker-type reaction and a modern approach potentially utilizing a Buchwald-Hartwig amination.

Route 1: The Strecker Synthesis Approach

This well-established route builds the core of the molecule through the formation of an α-aminonitrile, which is then further elaborated. This multi-step synthesis offers a robust and scalable method to the target compound.

Overall Synthetic Scheme

Strecker Synthesis A 1-Benzyl-4-piperidone B 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile A->B Aniline, KCN, Acetic Acid C 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide B->C Conc. H2SO4 D 1-Benzyl-4-(phenylamino)piperidine-4-methylamine C->D LiAlH4 or BH3·THF

Caption: Strecker Synthesis pathway to the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This step involves a one-pot, three-component Strecker reaction. The ketone carbonyl of 1-benzyl-4-piperidone is condensed with aniline to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.

  • Procedure: To a solution of 1-benzyl-4-piperidone (10 mmol) in dichloromethane, aniline (40 mmol) and potassium cyanide (40 mmol) are added. The mixture is cooled to 0°C, and acetic acid (30 mmol) is added dropwise. The reaction is then heated to 50°C for 24 hours. After cooling, the reaction is quenched with crushed ice and neutralized with aqueous NaOH. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the crude product, which can be purified by recrystallization.[2]

  • Yield: Approximately 89.5%[2].

  • Rationale: The use of an excess of aniline and cyanide drives the equilibrium towards the formation of the aminonitrile. Acetic acid acts as a catalyst for the imine formation.

Step 2: Hydrolysis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile to the Carboxamide

The nitrile is selectively hydrolyzed to the corresponding carboxamide under strongly acidic conditions.

  • Procedure: The aminonitrile (74.3 mmol) is cooled in an ice-water bath, and concentrated sulfuric acid is added dropwise with stirring. The stirring is continued for 48 hours at room temperature. The reaction mixture is then carefully poured into a mixture of ammonium hydroxide and ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.[3]

  • Yield: Approximately 73.3%[3].

  • Rationale: Concentrated sulfuric acid facilitates the hydration of the nitrile to the amide. The low temperature and controlled addition are crucial for safety and to prevent unwanted side reactions.

Step 3: Reduction of 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide to the Methylamine

The final step involves the reduction of the primary amide to the corresponding primary amine.

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of the carboxamide in THF is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the target compound.

  • Yield: (Estimated) 60-80%.

  • Rationale: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. Anhydrous conditions are essential due to the high reactivity of LiAlH₄ with water.

Data Summary for Route 1
StepProductReagentsTypical YieldReaction TimeTemperature (°C)
11-Benzyl-4-(phenylamino)piperidine-4-carbonitrileAniline, KCN, Acetic Acid89.5%[2]24 h50
21-Benzyl-4-(phenylamino)piperidine-4-carboxamideConc. H₂SO₄73.3%[3]48 hRoom Temp.
31-Benzyl-4-(phenylamino)piperidine-4-methylamineLiAlH₄ or BH₃·THF60-80% (Est.)4-12 hReflux

Route 2: Convergent Synthesis via Buchwald-Hartwig Amination

A more modern and convergent approach would involve the formation of the C-N bond between the phenyl ring and the piperidine nitrogen at a later stage. This strategy could potentially offer higher overall yields and better functional group tolerance.

Overall Synthetic Scheme

Buchwald-Hartwig A 1-Benzyl-4-piperidone B 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile A->B Methylamine, KCN C 1-Benzyl-4-aminopiperidine-4-methylamine B->C Reduction (e.g., H2/Raney Ni) D 1-Benzyl-4-(phenylamino)piperidine-4-methylamine C->D Bromobenzene, Pd catalyst, Ligand, Base

Caption: Convergent synthesis via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 1-Benzyl-4-aminopiperidine-4-methylamine

This would likely proceed through a similar Strecker-type reaction with methylamine, followed by reduction of the resulting aminonitrile.

  • Procedure (Hypothetical): 1-Benzyl-4-piperidone would be reacted with methylamine and a cyanide source to form 1-benzyl-4-(methylamino)piperidine-4-carbonitrile. This intermediate would then be reduced, for instance, by catalytic hydrogenation over Raney Nickel, to yield the diamine.

Step 3: Buchwald-Hartwig Amination

This key step forms the desired phenylamino bond.

  • Procedure: In an oven-dried Schlenk tube under an inert atmosphere, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos) are added to a solvent such as toluene. To this is added 1-benzyl-4-aminopiperidine-4-methylamine, bromobenzene, and a base (e.g., NaOt-Bu). The mixture is heated until the starting materials are consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by quenching with water and extracting the product into an organic solvent. Purification would likely be achieved by column chromatography.

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates.

Data Summary for Route 2
StepProductReagentsTypical YieldReaction TimeTemperature (°C)
1 & 21-Benzyl-4-aminopiperidine-4-methylamineMethylamine, KCN, then Reduction(Estimated) 60-70% over 2 steps--
31-Benzyl-4-(phenylamino)piperidine-4-methylamineBromobenzene, Pd catalyst, Ligand, Base(Estimated) 70-90%12-24 h80-110

Comparative Analysis

FeatureRoute 1: Strecker SynthesisRoute 2: Buchwald-Hartwig Amination
Number of Steps 33 (from 1-benzyl-4-piperidone)
Overall Yield ModeratePotentially higher
Scalability Good, well-established proceduresCan be challenging due to catalyst cost and sensitivity
Reagent Toxicity Highly toxic KCN used in the first step.Palladium catalysts can be toxic and require removal.
Cost Generally lower cost reagents.Palladium catalysts and specialized ligands can be expensive.
Versatility The phenylamino group is introduced early.Allows for late-stage diversification of the aryl group.

Conclusion

Both synthetic routes presented offer viable pathways to 1-Benzyl-4-(phenylamino)piperidine-4-methylamine. The Strecker synthesis is a classic, robust, and cost-effective method, though it involves the use of highly toxic cyanide and a powerful reducing agent in the final step. The convergent approach utilizing a Buchwald-Hartwig amination offers greater flexibility for analog synthesis and may provide a higher overall yield. However, the cost and sensitivity of the palladium catalyst system are important considerations. The choice of the optimal route will depend on the specific needs of the researcher, including the desired scale of the synthesis, cost constraints, and the need for analog generation.

References

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Malik, I., et al. (2015). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
  • PrepChem. (n.d.). Synthesis of N-(α-methylcinnamoyl)-N-(1-benzyl-4-piperidinyl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Henriksen, G., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

Sources

Comparative

review of synthetic strategies for functionalized 4-aminopiperidine scaffolds

An In-Depth Guide to the Synthetic Strategies for Functionalized 4-Aminopiperidine Scaffolds For Researchers, Scientists, and Drug Development Professionals The 4-aminopiperidine motif is a privileged scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Strategies for Functionalized 4-Aminopiperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with a wide range of biological targets. This has led to its incorporation into drugs for various therapeutic areas, including analgesia (e.g., Fentanyl and its analogs), antiviral treatments (e.g., CCR5 antagonists for HIV), and neurological disorder therapies.[1][2][3] The modulation of the piperidine ring's basicity, often through substitution, can significantly influence a drug's pharmacokinetic and pharmacodynamic properties.[4]

This guide provides a comparative overview of the principal synthetic strategies for accessing functionalized 4-aminopiperidine derivatives. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental protocols and comparative data to inform your selection of the optimal synthetic route.

The most direct and widely employed strategy for synthesizing 4-aminopiperidines is the reductive amination of a corresponding 4-piperidone precursor.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical and dictates the reaction's scope and selectivity.[8]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone, often catalyzed by a weak acid. This forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. A hydride-based reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the 4-aminopiperidine product.[8] The key to success is using a reducing agent that is selective for the iminium ion over the starting ketone.

DOT Diagram: General Workflow for Reductive Amination

Piperidone 4-Piperidone Derivative Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine, Acid Catalyst Amine Primary or Secondary Amine Amine->Iminium Product 4-Aminopiperidine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Transfer CarboxylicAcid Piperidine-4-carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide + NaN₃ or DPPA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ), -N₂ Amine 4-Aminopiperidine (via Carbamic Acid) Isocyanate->Amine + H₂O, -CO₂ Carbamate Carbamate Derivative Isocyanate->Carbamate + ROH

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-4-(phenylamino)piperidine-4-methylamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine As drug development professionals and laboratory scientists, managing complex pharmaceutical intermediates requ...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine

As drug development professionals and laboratory scientists, managing complex pharmaceutical intermediates requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). The compound 1-Benzyl-4-(phenylamino)piperidine-4-methylamine (CAS: 84176-78-3) is a highly reactive nitrogenous heterocycle utilized in advanced synthetic workflows[1]. Due to its structural profile, improper disposal poses severe risks of aquatic toxicity, environmental persistence, and regulatory non-compliance.

This guide provides an autonomous, self-validating operational framework for the safe segregation, decontamination, and terminal destruction of this compound, ensuring full compliance with federal environmental standards.

Chemical Profiling & Operational Causality

To design an effective disposal strategy, we must first understand the mechanistic behavior of the molecule. 1-Benzyl-4-(phenylamino)piperidine-4-methylamine contains three distinct nitrogen centers: a primary methylamine, a secondary phenylamine, and a tertiary piperidine ring.

  • High Basicity & Corrosivity: The piperidine core is highly alkaline. In concentrated forms, it acts as a severe irritant, capable of causing deep chemical burns to biological tissues[2],.

  • Environmental Mobility: If released into the environment, piperidine derivatives are highly mobile in soils and water systems, resisting natural abiotic degradation[3].

  • Thermal Stability: Chemical neutralization (e.g., acidifying or bleaching) is insufficient for terminal disposal because it often leaves the core piperidine-benzyl scaffold intact, risking environmental accumulation. Therefore, complete thermal oxidation is the only acceptable destruction method.

Regulatory Framework: The EPA Subpart P Mandate

The disposal of pharmaceutical intermediates is strictly governed by the EPA’s Resource Conservation and Recovery Act (RCRA). Specifically, the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) fundamentally altered how laboratories must handle these compounds[4].

  • The Universal Sewer Ban: Under Subpart P, the sewering (flushing down the drain) of any hazardous waste pharmaceutical or its intermediate is strictly prohibited across all facility types[4],[5]. This ban is designed to prevent active pharmaceutical ingredients (APIs) from bypassing municipal wastewater treatment and entering drinking water sources[6].

  • Accumulation Limits: Waste must be accumulated in structurally sound, compatible containers and is subject to strict time limits (typically one year from the date accumulation begins) before it must be shipped for destruction[7].

Quantitative Hazard & Compatibility Data

To ensure immediate logistical safety, all quantitative handling data and RCRA routing requirements have been summarized below.

Table 1: Chemical Profiling & Hazard Matrix

Parameter Characteristic / Requirement Operational Causality
Chemical Class Nitrogenous Heterocycle High basicity; reacts exothermically with strong acids and oxidizers.
Environmental Hazard High Soil Mobility / Aquatic Toxicity Strictly prohibits drain disposal to prevent ecosystem accumulation[3].
Primary PPE Nitrile Gloves, Goggles, Lab Coat Prevents severe skin burns and eye damage typical of basic amines[8].

| Storage Compatibility | HDPE or Borosilicate Glass | Prevents degradation of container walls; metals may corrode due to basicity. |

Table 2: RCRA Waste Classification & Disposal Routing

Waste Stream RCRA Status Terminal Disposal Method Validation Metric
Unused API / Powder Hazardous Waste (Toxic) High-Temp Incineration Certificate of Destruction
Contaminated Solvents Hazardous Waste (Ignitable) Solvent Incineration Manifest Tracking

| Solid Consumables (PPE) | Hazardous Waste | Solid Waste Incineration | Weight Reconciliation |

Standard Operating Procedure: Routine Waste Disposal

This step-by-step methodology ensures that all waste streams containing 1-Benzyl-4-(phenylamino)piperidine-4-methylamine are captured and destroyed without environmental release.

Step 1: At-Source Segregation Separate the chemical waste into liquid streams (e.g., solvent-dissolved intermediates) and solid streams (e.g., contaminated pipette tips, weighing boats, and PPE)[8].

  • Causality: Mixing waste streams complicates the incineration profile and increases the risk of incompatible exothermic reactions in the waste drum.

Step 2: Containerization Place the segregated waste into chemically compatible containers, specifically High-Density Polyethylene (HDPE) or glass receptacles, equipped with secure, tight-fitting lids[8].

Step 3: Regulatory Labeling Label each container explicitly with the words "Hazardous Waste - Piperidine Derivative" and record the exact date accumulation began[8],[7]. Do not mix this waste with halogenated solvents or strong oxidizers.

Step 4: High-Temperature Incineration Dispatch the sealed containers via an EPA-licensed vendor for high-temperature incineration[4].

  • Causality: Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the stable benzyl and piperidine rings, converting the compound into harmless CO₂, H₂O, and NOₓ gases.

Step 5: Self-Validation (Manifest Reconciliation) Track the Uniform Hazardous Waste Manifest. The disposal loop is only considered closed when the facility receives a signed Certificate of Destruction from the incinerator, proving zero environmental release.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.

  • Evacuation & PPE Donning: Restrict access to the spill zone. Personnel must don chemical-resistant nitrile gloves, a chemically impervious lab coat, and safety goggles[8]. If the substance is aerosolized or dissolved in a highly volatile solvent, a NIOSH-approved respirator is required.

  • Source Containment: Isolate all ignition sources. Piperidine derivatives and their solvent carriers can be highly flammable and may form explosive mixtures with air[3],.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or a universal chemical binder[2].

    • Causality: Combustible absorbents like sawdust can react with basic amines or flammable solvents, drastically increasing fire risk.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a wide-mouth HDPE hazardous waste container[3]. Seal tightly.

  • Surface Neutralization: Wash the affected surface with a mild acidic detergent solution to neutralize residual basic amines, followed by a thorough rinse with soap and water[8].

  • Self-Validation Step (pH Swabbing): Swab the decontaminated surface with a moistened pH test strip.

    • Validation: A return to a neutral pH (7.0) confirms the complete removal of the alkaline piperidine residue. If the pH remains basic (>7.5), repeat Step 5.

Visualizing the Disposal Workflow

The following decision tree maps the exact routing required to maintain EPA Subpart P compliance when handling piperidine-based pharmaceutical intermediates.

Workflow Start Waste Source: 1-Benzyl-4-(phenylamino) piperidine-4-methylamine Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Consumables/PPE) Start->Solid Spill Spill Cleanup (Absorbents) Start->Spill Segregation Segregation & Containment (HDPE / Glass Receptacles) Liquid->Segregation Solid->Segregation Spill->Segregation Labeling RCRA Hazardous Waste Logging & Labeling Segregation->Labeling Incineration High-Temperature Incineration (>1000°C Thermal Oxidation) Labeling->Incineration EPA Subpart P Transport

Fig 1: Operational workflow for the segregation and EPA-compliant disposal of piperidine derivatives.

References

  • Chemos. "1-benzyl-4-(phenylamino)piperidine-4-methylamine". Available at:[Link]

  • New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY". Available at: [Link]

  • Crowell & Moring. "EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste". Available at: [Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P". Available at:[Link]

  • Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule". Available at: [Link]

  • Fennemore. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals". Available at: [Link]

  • Association for the Health Care Environment (AHE). "EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals". Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Piperidine". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(phenylamino)piperidine-4-methylamine
Reactant of Route 2
1-Benzyl-4-(phenylamino)piperidine-4-methylamine
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